CHF5022
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
749269-77-0 |
|---|---|
Molecular Formula |
C17H12F4O2 |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
1-[3-fluoro-4-[4-(trifluoromethyl)phenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H12F4O2/c18-14-9-12(16(7-8-16)15(22)23)5-6-13(14)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,23) |
InChI Key |
STSYUQWYKFKDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHF-5022; CHF 5022; CHF5022; UNII-JO8EVV007Q; CHEMBL196246; CHF-5022; JO8EVV007Q; SCHEMBL1373506; BDBM50172463. |
Origin of Product |
United States |
Foundational & Exploratory
CHF5022: A Dual-Pronged Approach to Alzheimer's Disease Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CHF5022 is a novel investigational compound for Alzheimer's disease that demonstrates a multi-faceted mechanism of action targeting two key pathological features of the disease: amyloid-beta (Aβ) plaque formation and neuroinflammation. As a γ-secretase modulator (GSM), this compound selectively reduces the production of the aggregation-prone Aβ42 peptide. Furthermore, extensive research on its close analog, CHF5074, strongly suggests that this compound also functions as a microglial modulator, promoting a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype. This dual activity positions this compound as a promising disease-modifying therapeutic candidate. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.
Core Mechanism of Action: γ-Secretase Modulation
This compound, an analog of flurbiprofen, acts as a potent, orally bioavailable small molecule γ-secretase modulator (GSM). Unlike γ-secretase inhibitors that block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, GSMs allosterically modulate the enzyme. This modulation selectively alters the cleavage site of the amyloid precursor protein (APP), resulting in a decreased production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ species such as Aβ38.
The primary molecular target of this compound is believed to be presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex. By binding to an allosteric site on PSEN1, this compound induces a conformational change in the enzyme, leading to a shift in the final cleavage of APP.
Quantitative Data: In Vitro Aβ Inhibition
The in vitro efficacy of this compound in modulating Aβ production has been demonstrated in various cell-based assays. The following table summarizes the key quantitative data for this compound and its analog CHF5074.
| Compound | Cell Line | Assay Type | IC50 for Aβ42 Inhibition (µM) | Reference |
| This compound | H4 (human neuroglioma) expressing APPsw | Aβ ELISA | 92 | [1] |
| CHF5074 | H4 (human neuroglioma) expressing APPsw | Aβ ELISA | 40 | [1] |
| R-Flurbiprofen (comparator) | H4 (human neuroglioma) expressing APPsw | Aβ ELISA | 268 | [1] |
Microglial Modulation: A Neuroinflammatory Approach
Beyond its effects on amyloid processing, evidence from studies on the closely related compound CHF5074 indicates a significant role for this class of molecules in modulating microglial activity. Microglia, the resident immune cells of the central nervous system, can exist in different activation states: a pro-inflammatory (M1) phenotype that releases cytotoxic factors, and an anti-inflammatory (M2) phenotype that is involved in debris clearance and tissue repair. In Alzheimer's disease, chronic activation of M1 microglia contributes to neuroinflammation and neuronal damage.
Preclinical studies with CHF5074 have shown that it promotes the polarization of microglia from the M1 to the M2 phenotype. This shift is characterized by a downregulation of pro-inflammatory markers and an upregulation of anti-inflammatory and phagocytic markers. This suggests that this compound may also exert neuroprotective effects by dampening the detrimental neuroinflammatory response in the Alzheimer's brain.
Quantitative Data: In Vivo Microglial Modulation (Data for CHF5074)
The following table summarizes the in vivo effects of CHF5074 on microglial activation in transgenic mouse models of Alzheimer's disease. Due to the limited direct data on this compound's effect on microglia, data from its close analog CHF5074 is presented as a strong indicator of its likely activity.
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Tg2576 mice (5-month-old, plaque-free) | CHF5074 (375 ppm in diet) | 4 weeks | - No change in pro-inflammatory (M1) gene expression.- Significantly increased expression of anti-inflammatory/phagocytic (M2) markers MRC1/CD206 and Ym1 in the hippocampus. | [2][3] |
| hAPP transgenic mice | CHF5074 | Chronic | - Marked reduction of activated microglia in the cortex (-54%) and hippocampus (-59%) compared to transgenic controls. | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of γ-Secretase Modulation
The following diagram illustrates the proposed mechanism of action of this compound as a γ-secretase modulator.
References
- 1. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. alzecurepharma.se [alzecurepharma.se]
The Therapeutic Potential of CHF5022: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CHF5022 is a novel small molecule compound that has been investigated for its therapeutic potential in Alzheimer's disease. As a selective modulator of gamma-secretase, the core of its mechanism lies in its ability to shift the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, specifically reducing the levels of the neurotoxic Aβ42 species. Preclinical studies have demonstrated its efficacy in vitro and in vivo, showcasing its ability to lower Aβ42 levels without the adverse effects associated with broad-spectrum gamma-secretase inhibitors. This document provides a comprehensive technical guide on the current understanding of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. While preclinical findings are promising, it is important to note that comprehensive clinical data, particularly from Phase 2 trials, remains limited in the public domain.
Mechanism of Action: Selective Gamma-Secretase Modulation
This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. However, unlike its parent compound, this compound has been specifically designed to be devoid of cyclooxygenase (COX) inhibitory activity, thereby minimizing the risk of gastrointestinal side effects associated with traditional NSAIDs.
The primary molecular target of this compound is the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP to produce Aβ peptides of varying lengths. Instead of inhibiting the overall activity of γ-secretase, which can interfere with the processing of other essential substrates like Notch and lead to toxicity, this compound acts as a modulator. It allosterically binds to the γ-secretase complex, subtly altering its conformation and shifting its cleavage preference away from the production of the highly fibrillogenic and neurotoxic Aβ42 isoform towards the generation of shorter, more soluble, and less harmful Aβ peptides, such as Aβ38.
Signaling Pathway of Amyloid Precursor Protein (APP) Processing and the Action of this compound
Caption: Amyloid Precursor Protein (APP) processing pathways and the modulatory effect of this compound.
Preclinical Data
In Vitro Efficacy
In vitro studies have been crucial in characterizing the potency and selectivity of this compound.
| Parameter | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Aβ42 Secretion | H4 human neuroglioma cells | 92 | R-flurbiprofen | 268 |
Table 1: In Vitro Inhibition of Aβ42 Secretion.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in transgenic mouse models of Alzheimer's disease have provided evidence of the in vivo activity and brain penetration of this compound.
| Animal Model | Administration Route | Dose | Duration | Plasma Aβ42 Reduction | Brain Aβ42 Reduction |
| Tg2576 mice | Oral gavage | 100 mg/kg/day | 5 days | Dose-dependent decrease | Not significant, but trended towards an inverse correlation with brain concentration |
| Tg2576 mice | Medicated diet | 56 mg/kg/day | 4 weeks | Dose-dependent decrease | Not significant |
Table 2: In Vivo Effects of this compound on Aβ42 Levels.
| Animal Model | Dose | Peak Plasma Concentration (µM) | Brain Concentration (µM) | Brain/Plasma Ratio |
| Tg2576 mice | 100 mg/kg (gavage) | ~580 | ~20 | ~0.034 |
Table 3: Pharmacokinetic Parameters of this compound in Tg2576 Mice.
Experimental Protocols
Gamma-Secretase Activity Assay (In Vitro)
This protocol outlines a general method for assessing the modulatory activity of compounds like this compound on γ-secretase.
Caption: Workflow for a cell-free gamma-secretase activity assay.
Methodology:
-
Cell Culture and Lysate Preparation: Human neuroglioma (H4) cells stably transfected with a construct encoding the C-terminal 99 amino acids of APP (C99) are cultured. Cells are harvested and lysed to prepare a membrane fraction containing the γ-secretase complex.
-
Enzyme Reaction: The membrane preparation is incubated with a synthetic Aβ precursor peptide (e.g., biotinylated C100) in the presence of varying concentrations of this compound or a vehicle control.
-
Aβ Peptide Quantification: The reaction is stopped, and the levels of generated Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The concentration of this compound that inhibits 50% of Aβ42 production (IC50) is calculated from the dose-response curve.
Microglia Activation Assay (In Vitro)
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on microglia.
Caption: Workflow for assessing the anti-inflammatory effects of this compound on microglia.
Methodology:
-
Cell Culture: Primary microglia are isolated from neonatal rodent brains or a suitable microglial cell line (e.g., BV-2) is used.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Inflammatory Challenge: Microglia are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Cytokine Measurement: After the stimulation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using specific ELISAs or a multiplex cytokine assay.
-
Data Analysis: The ability of this compound to suppress the production of pro-inflammatory cytokines is evaluated.
Clinical Development and Future Directions
While the preclinical data for this compound are encouraging, demonstrating a clear mechanism of action and in vivo efficacy in animal models, the translation of these findings to clinical benefit in Alzheimer's disease patients is a critical and ongoing process. Information regarding the outcomes of Phase 2 clinical trials for this compound is not widely available in the public domain. Such trials are essential to establish the safety, tolerability, optimal dosage, and preliminary efficacy of this compound in the target patient population.
Future research should focus on:
-
Completion and reporting of robust, well-controlled Phase 2 and 3 clinical trials to definitively assess the cognitive and functional benefits of this compound in individuals with early-stage Alzheimer's disease.
-
Identification and validation of biomarkers that can predict treatment response and monitor the pharmacological effects of this compound in patients. This could include cerebrospinal fluid (CSF) or plasma levels of Aβ peptides and markers of neuroinflammation.
-
Further elucidation of the downstream effects of γ-secretase modulation on other cellular pathways and its impact on neuroinflammation and synaptic function in the context of Alzheimer's disease.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its targeted mechanism of action as a selective Aβ42-lowering agent. Its ability to modulate γ-secretase activity without inhibiting its essential functions offers a significant safety advantage over earlier generations of γ-secretase inhibitors. The preclinical evidence strongly supports its potential to modify a key pathological cascade in Alzheimer's disease. However, the ultimate therapeutic value of this compound will be determined by the results of rigorous clinical trials in human subjects. The scientific and medical communities await further data to fully understand the role that this compound may play in the future treatment landscape for this devastating neurodegenerative disorder.
In Vitro Efficacy of CHF5022 in Modulating Amyloid-Beta Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHF5022 is a non-steroidal anti-inflammatory drug (NSAID) derivative, specifically a flurbiprofen analogue, that has been investigated for its potential as a disease-modifying agent in Alzheimer's disease. Unlike traditional NSAIDs, its primary mechanism of action in this context is not the inhibition of cyclooxygenase (COX) enzymes, but rather the modulation of γ-secretase activity. This technical guide provides a comprehensive overview of the in vitro studies investigating the effect of this compound on the production of amyloid-beta (Aβ) peptides, the pathological hallmark of Alzheimer's disease. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Aβ42 Production
The in vitro efficacy of this compound in reducing the production of the highly amyloidogenic Aβ42 peptide has been quantified in cell-based assays. The following table summarizes the key findings.
| Compound | Cell Line | Assay Type | Key Parameter | Value | Reference |
| This compound | H4 human neuroglioma cells (expressing APPsw) | Aβ42 Secretion Assay | IC50 | 92 µM | [1] |
| R-Flurbiprofen (comparator) | H4 human neuroglioma cells (expressing APPsw) | Aβ42 Secretion Assay | IC50 | 268 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Aβ42 Secretion Inhibition Assay in H4-APPsw Cells
This protocol describes a cell-based immunoassay to quantify the inhibitory effect of this compound on the secretion of Aβ42. The methodology is based on the principles of Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the IC50 value of this compound for the inhibition of Aβ42 secretion from a human neuroglioma cell line stably overexpressing a mutated form of the human amyloid precursor protein (APP695NL, "Swedish" mutation).
Materials:
-
H4 human neuroglioma cells stably transfected with APP695NL (H4-APPsw)
-
Cell culture medium: DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
This compound stock solution (in DMSO)
-
Aβ42 HTRF assay kit (e.g., from Cisbio) containing:
-
Aβ42-specific antibody labeled with Europium cryptate (donor fluorophore)
-
Aβ42-specific antibody labeled with d2 (acceptor fluorophore)
-
Lysis buffer
-
Diluent
-
-
384-well, low-volume, white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture H4-APPsw cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, detach the cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the density to plate 10,000 cells per well in a 384-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 300 µM. Include a vehicle control (DMSO) and a positive control (a known γ-secretase inhibitor).
-
Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
HTRF Assay:
-
After incubation, carefully collect the cell culture supernatant, which contains the secreted Aβ42.
-
In a new 384-well white microplate, add the appropriate volume of supernatant per well according to the HTRF kit manufacturer's instructions.
-
Prepare the HTRF antibody solution by mixing the Europium cryptate-labeled antibody and the d2-labeled antibody in the provided diluent.
-
Add the antibody mix to each well containing the supernatant.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader. The reader will excite the donor fluorophore at 337 nm and measure the emission at both 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Microglial Phagocytosis Assay of Fibrillar Amyloid-Beta (General Protocol)
While no specific data is available for the effect of this compound on microglial phagocytosis of Aβ, this general protocol can be adapted to investigate such effects.
Objective: To quantify the phagocytosis of fibrillar Aβ (fAβ) by microglial cells in vitro and to assess the modulatory effects of compounds like this compound.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)
-
Synthetic Aβ42 peptide
-
Fluorescent label for Aβ42 (e.g., HiLyte™ Fluor 488)
-
This compound stock solution (in DMSO)
-
Phagocytosis inhibitor (e.g., Cytochalasin D) as a negative control
-
96-well black, clear-bottom imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Preparation of Fluorescently Labeled fAβ:
-
Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., HFIP) and then evaporate the solvent to form a peptide film.
-
Resuspend the peptide film in DMSO to create a stock solution.
-
To induce fibrillization, dilute the Aβ42 stock solution in sterile PBS or cell culture medium and incubate at 37°C for 24-48 hours with gentle agitation.
-
Label the fAβ with a fluorescent dye according to the manufacturer's protocol.
-
-
Cell Culture and Treatment:
-
Plate microglial cells in a 96-well black, clear-bottom imaging plate at a suitable density (e.g., 50,000 cells/well).
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Phagocytosis Assay:
-
Add the fluorescently labeled fAβ to the wells at a final concentration of 1-5 µM.
-
Incubate for 1-3 hours at 37°C to allow for phagocytosis.
-
To stop phagocytosis, wash the cells three times with ice-cold PBS to remove extracellular fAβ.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Optionally, stain the cell nuclei with DAPI and the actin cytoskeleton with phalloidin to aid in cell segmentation during image analysis.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the amount of internalized fAβ by measuring the total fluorescence intensity per cell or the area of fluorescent puncta within the cells.
-
Normalize the phagocytosis levels in the this compound-treated wells to the vehicle-treated control wells.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound as a γ-secretase modulator.
Experimental Workflow Diagrams
Caption: Workflow for determining the IC50 of this compound on Aβ42 secretion.
Caption: General workflow for assessing microglial phagocytosis of fAβ.
Discussion and Conclusion
The in vitro data presented in this guide demonstrate that this compound is a modulator of γ-secretase that selectively reduces the production of Aβ42. Its potency is approximately three-fold greater than that of its parent compound, R-flurbiprofen. The mechanism of action involves an allosteric modulation of the γ-secretase complex, which shifts the cleavage of the C99 fragment of APP away from the production of Aβ42 and towards the generation of shorter, less amyloidogenic Aβ peptides.
While direct evidence of this compound's effect on microglial phagocytosis of Aβ is currently lacking in the scientific literature, a related compound, CHF5074, has been shown to promote an anti-inflammatory and phagocytic phenotype in microglia. This suggests a potential avenue for future research into the immunomodulatory properties of this compound.
The provided experimental protocols offer a robust framework for researchers to independently verify the Aβ42-lowering effects of this compound and to investigate its potential impact on microglial function. The visualized signaling pathway and experimental workflows serve as clear and concise summaries of the current understanding of this compound's in vitro activity and the methodologies used to assess it. Further investigation into the precise molecular interactions between this compound and the γ-secretase complex, as well as its effects on microglial biology, will be crucial for the continued development of this and similar compounds as potential therapeutics for Alzheimer's disease.
References
CHF5022 (Itanapraced): A Modulator of Microglial Activation in Neurodegenerative Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CHF5022, also known as itanapraced, is a novel small molecule that has demonstrated significant potential in modulating microglial activity, a key component of the neuroinflammatory processes implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Functioning as a gamma-secretase modulator, this compound exhibits a distinct mechanism of action that shifts microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype. This guide provides a comprehensive overview of the effects of this compound on microglial activation, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.
Modulation of Microglial Phenotype
This compound has been shown to effectively suppress pro-inflammatory markers while simultaneously enhancing the expression of genes associated with phagocytosis and an anti-inflammatory response in microglia. This dual action suggests a rebalancing of microglial function, which is often dysregulated in the context of neurodegenerative disease.
In Vitro Efficacy
In primary mixed glial cultures, this compound demonstrated a potent ability to counteract the inflammatory effects of amyloid-beta (Aβ) peptides. Treatment with this compound was found to completely abolish the Aβ-induced upregulation of pro-inflammatory genes.[1][2][3][4] Concurrently, it rescued and even augmented the expression of key M2 markers, indicating a shift towards a neuroprotective microglial phenotype.[1][2][3][4]
In Vivo Effects
Preclinical studies in transgenic mouse models of AD have corroborated the in vitro findings. Long-term administration of this compound resulted in a significant reduction of microglial activation in the brain, particularly in regions with high amyloid plaque burden.[5] This was accompanied by an increased expression of markers associated with the M2 phenotype.[1][4]
Quantitative Data on Microglial Modulation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on microglial activation.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Aβ-stimulated Primary Glial Cultures [1][2][3]
| Gene | Treatment Condition | Fold Change vs. Vehicle |
| TNF-α | 10 µM Aβ₄₂ | Increased |
| 10 µM Aβ₄₂ + 3 µM this compound | Expression completely suppressed | |
| IL-1β | 10 µM Aβ₄₂ | Increased |
| 10 µM Aβ₄₂ + 3 µM this compound | Expression completely suppressed | |
| iNOS | 10 µM Aβ₄₂ | Increased |
| 10 µM Aβ₄₂ + 3 µM this compound | Expression completely suppressed |
Table 2: Effect of this compound on Anti-inflammatory/Phagocytic Gene Expression in Aβ-stimulated Primary Glial Cultures [1][2][3]
| Gene | Treatment Condition | % Change vs. Aβ₄₂ alone |
| MRC1/CD206 | 10 µM Aβ₄₂ | Reduced |
| 10 µM Aβ₄₂ + 3 µM this compound | Significantly Increased | |
| TREM2 | 10 µM Aβ₄₂ | Reduced |
| 10 µM Aβ₄₂ + 3 µM this compound | Significantly Increased |
Table 3: In Vivo Effect of this compound on Plaque-Associated Microglia in Tg2576 Mice [5]
| Brain Region | Treatment | Reduction in Microglia Area Fraction (%) |
| Cortex | This compound (375 ppm in diet for 6 months) | 54 ± 10 |
| Hippocampus | This compound (375 ppm in diet for 6 months) | 59 ± 8 |
Signaling Pathways and Mechanism of Action
This compound's effects on microglial activation are intrinsically linked to its modulation of the gamma-secretase complex and its influence on key microglial signaling pathways, notably involving the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).
Gamma-Secretase Modulation
As a gamma-secretase modulator, this compound allosterically modifies the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides. This reduction in the primary inflammatory stimulus (toxic Aβ species) is a foundational aspect of its anti-inflammatory effect.
Upregulation of TREM2 Signaling
A critical component of this compound's mechanism is its ability to increase the expression of TREM2, a receptor on microglia that is crucial for phagocytosis and suppressing inflammatory responses.[1][2][3] Enhanced TREM2 signaling is associated with a more efficient clearance of amyloid plaques and a dampened pro-inflammatory response.
References
- 1. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1stoncology.com [1stoncology.com]
- 5. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of CHF5022 and its Analogue, CHF5074: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and bioavailability data for CHF5022 and its closely related analogue, CHF5074. Both are flurbiprofen derivatives investigated for their potential as therapeutic agents in Alzheimer's disease. The primary focus of this document is on CHF5074, for which a more extensive body of research is publicly available.
Introduction
This compound and CHF5074 are non-steroidal anti-inflammatory drug (NSAID) derivatives that have been shown to selectively lower the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease[1]. Unlike traditional NSAIDs, their therapeutic mechanism is independent of cyclooxygenase (COX) inhibition, thereby avoiding associated gastrointestinal side effects[1]. This guide synthesizes the current understanding of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their bioavailability, based on preclinical and clinical studies.
Pharmacokinetic Profiles
The pharmacokinetic properties of CHF5074 have been characterized in both animal models and human subjects. Preclinical studies have been conducted in transgenic mouse models of Alzheimer's disease and in rats, while clinical evaluations have involved healthy volunteers and patients with Mild Cognitive Impairment (MCI).
Preclinical Pharmacokinetics of CHF5074
Studies in rodent models have been instrumental in defining the initial pharmacokinetic profile of CHF5074.
| Parameter | Species | Dosage | Route | Cmax | Tmax | Half-life (t½) | Brain/Plasma Ratio | Oral Bioavailability | Reference |
| Plasma Concentration | Tg2576 Mice | 375 ppm in diet (4 weeks) | Oral | 580 µM (this compound) | - | - | ~3.4% (this compound) | - | [1] |
| Plasma and Brain Concentration | Rats | - | Oral | - | - | ~20 h | ~5% | 50% | [1][2] |
Clinical Pharmacokinetics of CHF5074
Human studies have provided key insights into the pharmacokinetic profile of CHF5074 in a clinical setting.
| Parameter | Population | Dosage | Route | Cmax | Tmax | Terminal Half-life (t½) | Accumulation Ratio | Primary Metabolite | Reference |
| Single Dose | Healthy Volunteers | 25-600 mg | Oral | Dose-proportional | 2-3 hours | ~25 hours | - | CHF5074-glucuronide | [3] |
| Multiple Doses | Healthy Volunteers | 200, 400, 600 mg/day (14 days) | Oral | Dose-proportional | 2-3 hours | ~30 hours | 2-fold at steady state | CHF5074-glucuronide | [4] |
| Multiple Doses | MCI Patients | 200, 400, 600 mg/day (12 weeks) | Oral | Dose-dependent CSF concentrations | - | - | - | - | [5] |
Experimental Protocols
Preclinical Study in Tg2576 Mice
-
Objective: To evaluate the effect of chronic CHF5074 treatment on brain Aβ pathology.
-
Animal Model: 6-month-old hAPP transgenic mice.
-
Treatment: CHF5074 was administered at 375 ppm in the diet for 6 months.
-
Sample Collection: Blood samples were collected via heart puncture into EDTA vials. Brain tissue was collected after transcardial perfusion with saline[2].
-
Analytical Method: CHF5074 levels in plasma and brain homogenates were measured by liquid chromatography coupled to mass spectrometry (LC-MS/MS)[2]. Samples were prepared by protein precipitation with acetonitrile and phosphoric acid, followed by centrifugation. The supernatant was then injected into the HPLC system[2].
Clinical Study in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple oral doses of CHF5074.
-
Study Design: Double-blind, placebo-controlled, parallel-group, ascending dose study.
-
Participants: Healthy male volunteers.
-
Dosing:
-
Sample Collection: Plasma samples were collected at various time points up to 96 hours after the last dose[4].
-
Analytical Method: Concentrations of CHF5074 and its main metabolite (CHF5074-glucuronide) were determined using a validated LC-MS/MS method[4].
Mechanism of Action
CHF5074 exerts its therapeutic effects through a dual mechanism of action: modulation of γ-secretase and regulation of microglial activation.
γ-Secretase Modulation
CHF5074 is a γ-secretase modulator, not an inhibitor. It allosterically modulates the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP) away from the production of the highly amyloidogenic Aβ42 peptide, in favor of shorter, less toxic Aβ species such as Aβ38[6][7][8]. This modulation occurs without affecting the cleavage of other γ-secretase substrates like Notch, which is a significant advantage over γ-secretase inhibitors that can cause mechanism-based toxicity[2][9].
Microglial Activation Modulation
CHF5074 has been shown to modulate microglial activation, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and phagocytic M2 phenotype. This is evidenced by the upregulation of M2 markers such as CD206 (Mannose Receptor C-Type 1) and TREM2 (Triggering Receptor Expressed on Myeloid cells 2), and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β[10][11][12][13]. This shift enhances the clearance of amyloid plaques and reduces neuroinflammation.
Conclusion
CHF5074 demonstrates a favorable pharmacokinetic profile with good oral absorption in preclinical models and predictable, dose-proportional exposure in humans. Its long half-life supports once-daily dosing. The dual mechanism of action, involving both the modulation of Aβ production and the promotion of a neuroprotective microglial phenotype, positions CHF5074 as a promising candidate for the treatment of Alzheimer's disease. Further research is warranted to fully elucidate its clinical efficacy and long-term safety.
References
- 1. In vitro and in vivo profiling of this compound and CHF5074 Two beta-amyloid1-42 lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microglia Polarization From M1 to M2 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microglial M1/M2 polarization and metabolic states - PMC [pmc.ncbi.nlm.nih.gov]
The Microglial Modulator CHF5022: An In-Depth Technical Guide to Early-Stage Research on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a complex biological response within the central nervous system (CNS), is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). Microglia, the resident immune cells of the CNS, are key players in orchestrating this inflammatory milieu. In a resting state, they perform essential surveillance and housekeeping functions. However, in the context of disease, chronic microglial activation can lead to the release of pro-inflammatory mediators, contributing to neuronal damage and disease progression. CHF5022 (also known as Itanapraced or CHF5074) has emerged as a promising therapeutic candidate that modulates microglial activity and neuroinflammation. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its impact on neuroinflammatory pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological mechanisms.
This compound: A Dual-Action Modulator of Neuroinflammation
This compound is a novel small molecule that exhibits a dual mechanism of action relevant to AD pathology: modulation of microglial activation and allosteric modulation of γ-secretase. This guide will focus on its role as a microglial modulator. Preclinical and early clinical studies have demonstrated the potential of this compound to shift microglia from a pro-inflammatory (M1) phenotype to an anti-inflammatory and phagocytic (M2) phenotype, thereby reducing the production of harmful inflammatory cytokines and promoting the clearance of amyloid-beta (Aβ) plaques.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound, providing a clear comparison of its effects across different experimental models.
Table 1: Effect of CHF5074 on Plaque-Associated Microglia in a Mouse Model of Alzheimer's Disease [1]
| Treatment Group | Cortex Plaque Area Reduction (%) | Hippocampus Plaque Area Reduction (%) | Cortex Plaque Number Reduction (%) | Hippocampus Plaque Number Reduction (%) | Cortex Plaque-Associated Microglia Reduction (%) | Hippocampus Plaque-Associated Microglia Reduction (%) |
| CHF5074 (375 ppm in diet for 6 months) | 40 (p=0.003) | 50 (p=0.004) | 35 (p=0.022) | 45 (p=0.005) | 30 (p=0.008) | 40 (p=0.002) |
Data from a 6-month study in hAPP transgenic mice.[1]
Table 2: Effect of CHF5074 on Gene Expression in Astrocyte-Microglia Cultures Exposed to Aβ42
| Gene | Treatment | Fold Change vs. Aβ42 alone | p-value |
| Pro-inflammatory Markers | |||
| TNFα | Aβ42 + 3µM CHF5074 (2 days) | ↓ 0.6 | < 0.05 |
| IL-1β | Aβ42 + 3µM CHF5074 (2 days) | ↓ 0.5 | < 0.01 |
| iNOS | Aβ42 + 3µM CHF5074 (2 days) | ↓ 0.4 | < 0.001 |
| Anti-inflammatory/Phagocytic Markers | |||
| MRC1/CD206 | Aβ42 + 3µM CHF5074 (2 days) | ↑ 1.8 | < 0.05 |
| TREM2 | Aβ42 + 3µM CHF5074 (2 days) | ↑ 1.5 | < 0.01 |
Data from primary rat astrocyte-microglia co-cultures exposed to 10µM Aβ42.
Table 3: Effect of CHF5074 on Cerebrospinal Fluid (CSF) Biomarkers of Neuroinflammation in Patients with Mild Cognitive Impairment (MCI) [2][3]
| Biomarker | CHF5074 Dose | Mean Change from Baseline | p-value (vs. Placebo) |
| sCD40L | 200 mg/day | - | > 0.05 |
| 400 mg/day | - | > 0.05 | |
| 600 mg/day | Significant Reduction | 0.010 | |
| TNF-α | 200 mg/day | - | > 0.05 |
| 400 mg/day | - | > 0.05 | |
| 600 mg/day | Inverse dose-dependent reduction | 0.001 |
Data from a 12-week, double-blind, placebo-controlled study in 96 MCI patients.[2][3]
Signaling Pathways Modulated by this compound
This compound is proposed to exert its anti-neuroinflammatory effects by modulating key signaling pathways within microglia, promoting a shift from the pro-inflammatory M1 state to the anti-inflammatory and phagocytic M2 state. This modulation is believed to be mediated, at least in part, through the upregulation of Triggering Receptor Expressed on Myeloid cells 2 (TREM2).
Microglial Polarization: The M1/M2 Dichotomy
Caption: this compound promotes the polarization of microglia towards the M2 anti-inflammatory phenotype.
The TREM2 Signaling Pathway
The upregulation of TREM2 by this compound is a critical event. TREM2 is a receptor on microglia that, when activated, initiates a signaling cascade that promotes phagocytosis and suppresses pro-inflammatory responses.
Caption: this compound upregulates TREM2, activating a pro-phagocytic and anti-inflammatory signaling cascade.
The NF-κB Signaling Pathway in Microglial Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the pro-inflammatory M1 phenotype. By promoting the TREM2/AKT pathway, this compound is hypothesized to indirectly inhibit NF-κB activation.
References
- 1. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of CHF5022 in Modulating Presenilin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHF5022 is a pioneering gamma-secretase modulator (GSM) that has garnered significant attention in the field of Alzheimer's disease (AD) research. Unlike traditional gamma-secretase inhibitors that broadly suppress enzyme activity, leading to mechanism-based toxicities, this compound allosterically modulates the gamma-secretase complex, the catalytic core of which is presenilin-1 (PSEN1). This modulation selectively shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ38, at the expense of the highly aggregation-prone Aβ42. Furthermore, preclinical and clinical evidence suggests that this compound and its successor, CHF5074, exert beneficial effects on neuroinflammation by modulating microglial activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its activity, and a summary of key quantitative data.
Mechanism of Action: Allosteric Modulation of the Gamma-Secretase Complex
The gamma-secretase complex is a multi-subunit protease responsible for the final intramembrane cleavage of APP, leading to the generation of Aβ peptides of varying lengths.[1] This complex comprises four core components: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2). PSEN1 forms the catalytic core of the complex.[1]
This compound acts as a gamma-secretase modulator (GSM), a class of molecules that do not inhibit the overall catalytic activity of the enzyme. Instead, GSMs are thought to bind to an allosteric site on the gamma-secretase complex, inducing a conformational change that alters the processivity of APP cleavage.[2] While direct binding studies with this compound are not extensively published, photoaffinity labeling studies with other GSMs have demonstrated direct binding to the N-terminal fragment of PSEN1.[3][4][5] This interaction is believed to be the basis for the modulatory effect.
The consequence of this allosteric modulation is a shift in the final cleavage preference of gamma-secretase on the APP C-terminal fragment (APP-CTF). Specifically, this compound promotes the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while concurrently reducing the generation of the highly pathogenic Aβ42 isoform.[6] Unlike gamma-secretase inhibitors (GSIs), this modulatory activity does not significantly affect the processing of other critical gamma-secretase substrates, most notably Notch, thereby avoiding the toxicities associated with Notch inhibition.[6]
Beyond its effects on Aβ production, this compound and its successor CHF5074 have been shown to modulate neuroinflammatory processes.[7] Studies in patients with mild cognitive impairment (MCI) have demonstrated that CHF5074 can reduce cerebrospinal fluid (CSF) levels of soluble CD40 ligand (sCD40L) and tumor necrosis factor-alpha (TNF-α), key biomarkers of microglial activation and neuroinflammation.[1][7]
Data Presentation
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound and its successor, CHF5074.
Table 1: In Vitro Potency of CHF5074 on Aβ Production
| Cell Line | Aβ Species | IC50 (μM) | Reference |
| H4swe (human neuroglioma) | Aβ42 | 3.6 | [6] |
| H4swe (human neuroglioma) | Aβ40 | 18.4 | [6] |
Table 2: In Vivo Effects of CHF5074 in a Transgenic Mouse Model of AD
| Treatment Group | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) | Reference |
| CHF5074 (375 ppm in diet for 17 weeks) | 43.5 ± 9.7 | 49.2 ± 9.2 | [6] |
Table 3: Effects of CHF5074 on Neuroinflammatory Biomarkers in MCI Patients (12-week study)
| Treatment Group | Change in CSF sCD40L | Change in CSF TNF-α | Reference |
| 200 mg/day | Inverse dose-relationship (p=0.037) | Inverse dose-relationship (p=0.001) | [1][7] |
| 400 mg/day | Inverse dose-relationship (p=0.037) | Inverse dose-relationship (p=0.001) | [1][7] |
| 600 mg/day | Inverse dose-relationship (p=0.037); Plasma sCD40L significantly lower than placebo (p=0.010) | Inverse dose-relationship (p=0.001) | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and other GSMs.
In Vitro Gamma-Secretase Activity Assay
This protocol is adapted from methods used for screening gamma-secretase modulators.[8][9][10][11]
Objective: To determine the effect of this compound on the production of different Aβ species in a cell-free system.
Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP)
-
Lysis buffer (e.g., 1% CHAPSO in HEPES-buffered saline with protease inhibitors)
-
This compound stock solution (in DMSO)
-
Recombinant APP C-terminal fragment (C99) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO)
-
ELISA kits for Aβ38, Aβ40, and Aβ42
-
Microplate reader
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in hypotonic buffer.
-
Homogenize cells and centrifuge to pellet membranes.
-
Resuspend membrane pellet in lysis buffer to solubilize the gamma-secretase complex.
-
Determine protein concentration of the membrane preparation.
-
-
Gamma-Secretase Reaction:
-
In a microplate, combine the membrane preparation, recombinant C99 substrate, and varying concentrations of this compound (or vehicle control).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).
-
-
Aβ Quantification:
-
Stop the reaction by adding a denaturing agent or by freezing.
-
Quantify the levels of Aβ38, Aβ40, and Aβ42 in each reaction well using specific sandwich ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or modulation of each Aβ species relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for the modulation of each Aβ peptide.
-
Quantification of Aβ Peptides in Cell Culture Supernatants by ELISA
This protocol is a standard method for measuring secreted Aβ levels from cultured cells.
Objective: To measure the levels of Aβ38, Aβ40, and Aβ42 secreted by cells treated with this compound.
Materials:
-
Cell line (e.g., H4swe human neuroglioma cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
ELISA kits for human Aβ38, Aβ40, and Aβ42
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove cell debris.
-
-
ELISA:
-
Perform sandwich ELISAs for Aβ38, Aβ40, and Aβ42 on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for the C-terminus of the Aβ peptide.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to generate a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve for each Aβ peptide.
-
Calculate the concentration of each Aβ species in the samples.
-
Normalize the Aβ levels to total protein concentration in the corresponding cell lysates if desired.
-
Assessment of Microglial Activation by Immunohistochemistry
This protocol describes the staining of brain tissue to visualize and quantify activated microglia.
Objective: To assess the effect of this compound on microglial activation in the brains of transgenic mice.
Materials:
-
Brain tissue from treated and control animals (fixed and sectioned)
-
Primary antibodies: anti-Iba1 (a pan-microglia marker) and anti-CD68 (a marker for activated, phagocytic microglia)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse animals and fix brain tissue in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose solutions.
-
Section the brain using a cryostat.
-
-
Immunohistochemistry:
-
Permeabilize and block the tissue sections.
-
Incubate with primary antibodies (e.g., rabbit anti-Iba1 and rat anti-CD68) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI.
-
Mount the sections on slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and morphology of Iba1-positive and CD68-positive cells in specific brain regions.
-
Analyze the area of immunoreactivity for each marker.
-
Co-Immunoprecipitation of Presenilin-1 and APP
This protocol is designed to investigate the physical interaction between PSEN1 and APP.[2][12][13][14]
Objective: To determine if this compound treatment alters the interaction between PSEN1 and its substrate, APP.
Materials:
-
Cells or brain tissue lysates
-
Co-immunoprecipitation (Co-IP) buffer (non-denaturing)
-
Antibody against PSEN1 or APP for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies against APP and PSEN1 for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Lysate Preparation:
-
Lyse cells or tissue in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against either PSEN1 or APP overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform Western blotting using antibodies against both PSEN1 and APP to detect the co-precipitated protein.
-
Conclusion
This compound represents a significant advancement in the development of therapeutic strategies for Alzheimer's disease. Its unique mechanism of allosterically modulating the gamma-secretase complex, thereby selectively reducing the production of Aβ42 without impairing essential physiological processes, offers a promising alternative to direct enzyme inhibition. Furthermore, its demonstrated ability to mitigate neuroinflammation underscores its multi-faceted therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and other gamma-secretase modulators in the context of neurodegenerative diseases. Continued research into the precise molecular interactions of these compounds with the gamma-secretase complex will be crucial for the rational design of next-generation therapeutics for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis of a potent photoreactive acidic γ-secretase modulator for target identification in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction between amyloid precursor protein and presenilins in mammalian cells: Implications for the pathogenesis of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. antibodiesinc.com [antibodiesinc.com]
The Discovery and Preclinical Development of CHF5022: A γ-Secretase Modulator for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CHF5022 is a novel flurbiprofen analogue developed by Chiesi Farmaceutici as a potential therapeutic agent for Alzheimer's disease. Unlike its parent compound, this compound was designed to selectively modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, without inhibiting cyclooxygenase (COX) enzymes, thereby avoiding the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Rationale for a Novel γ-Secretase Modulator
The accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathophysiology of Alzheimer's disease. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While complete inhibition of γ-secretase can reduce Aβ production, it also interferes with the processing of other essential substrates, most notably the Notch receptor, leading to significant toxicity. This has spurred the development of γ-secretase modulators (GSMs), compounds that allosterically modulate the enzyme to selectively reduce the production of the highly amyloidogenic Aβ42, while sparing Notch processing and often increasing the production of shorter, less toxic Aβ species. This compound emerged from a drug discovery program aimed at identifying such a modulator with an improved safety and efficacy profile.
Mechanism of Action: Selective Modulation of γ-Secretase
This compound acts as a γ-secretase modulator, specifically reducing the production of Aβ42.[1] The proposed mechanism involves an allosteric interaction with the γ-secretase complex, which alters the cleavage preference for the APP substrate. This modulation leads to a shift in the Aβ peptide profile, favoring the generation of shorter, less amyloidogenic Aβ species over the aggregation-prone Aβ42.
A critical feature of this compound is its lack of activity against COX-1 and COX-2 enzymes at concentrations where it effectively reduces Aβ42 production.[1] This selectivity is a significant advantage over many NSAIDs that also exhibit γ-secretase modulating properties but are limited by their COX-related side effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | R-Flurbiprofen | Reference |
| Aβ42 Secretion Inhibition (IC50) | 92 µM | 268 µM | [1] |
| COX-1 Inhibition | No effect at 100 µM | Significant inhibition | [1] |
| COX-2 Inhibition | No effect at 300 µM | Significant inhibition | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Tg2576 Mice
| Dosing Regimen | Plasma Concentration (3h post-dose) | Brain Concentration (3h post-dose) | Brain/Plasma Ratio | Reference |
| Oral Gavage (100 mg/kg) | Dose-dependent increase | ~10% of plasma concentration | ~0.1 | [1] |
| Oral Gavage (300 mg/kg) | Dose-dependent increase | ~10% of plasma concentration | ~0.1 | [1] |
| Medicated Diet (375 ppm for 4 weeks) | 580 µM (mean) | 20 µM (mean) | ~0.034 | [1] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Tg2576 Mice
| Dosing Regimen | Effect on Plasma Aβ42 | Effect on Brain Aβ42 | Reference |
| Oral Gavage (4-5 days) | Dose-dependent decrease | No significant change, but a trend for inverse correlation with brain drug concentration (P=0.105) | [1] |
| Medicated Diet (4 weeks) | Not specified | No significant change, but a trend for inverse correlation with brain drug concentration (P=0.105) | [1] |
Experimental Protocols
In Vitro Aβ42 Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the production of Aβ42 in a cellular model.
Methodology:
-
Cell Culture: Human neuroglioma H4 cells stably transfected with the human amyloid precursor protein carrying the Swedish double mutation (APPsw) were cultured in appropriate media.
-
Compound Treatment: Cells were treated with various concentrations of this compound, R-flurbiprofen (as a comparator), or vehicle control.
-
Conditioned Media Collection: After a specified incubation period, the conditioned media was collected.
-
Aβ42 Quantification: The concentration of Aβ42 in the conditioned media was measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Cyclooxygenase (COX) Activity Assay
Objective: To assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes isolated from transfected Sf-9 cells were used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes.
-
Incubation: The enzymes were incubated with this compound or a known COX inhibitor (as a positive control) at various concentrations.
-
Substrate Addition: A suitable substrate for the peroxidase reaction was added to initiate the reaction.
-
Detection: The product of the reaction was measured using a colorimetric or fluorometric method.
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to the vehicle control.
In Vivo Studies in Tg2576 Mice
Objective: To evaluate the pharmacokinetic and pharmacodynamic profile of this compound in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Young (pre-plaque) APPsw transgenic mice (Tg2576) were used.
-
Dosing Regimens:
-
Oral Gavage: this compound was administered daily for 4-5 days at doses of 100 or 300 mg/kg.
-
Medicated Diet: this compound was mixed into the chow at a concentration of 375 ppm and provided for 4 weeks.
-
-
Sample Collection: At the end of the treatment period, blood and brain tissue were collected at specified time points.
-
Pharmacokinetic Analysis: Plasma and brain concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic Analysis:
-
Plasma Aβ42 levels were measured by ELISA.
-
Brain tissue was homogenized, and formic acid-extractable Aβ levels were quantified by ELISA.
-
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, brain/plasma ratio) and the effect on Aβ levels were calculated and compared between treatment and vehicle groups.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: γ-Secretase and Notch signaling pathways and the modulatory effect of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Discussion and Future Directions
The preclinical data for this compound demonstrate its potential as a disease-modifying agent for Alzheimer's disease. Its ability to selectively reduce Aβ42 production in vitro and in vivo, coupled with a favorable safety profile characterized by a lack of COX inhibition, positions it as a promising γ-secretase modulator. The in vivo studies in Tg2576 mice showed good brain penetration and a dose-dependent effect on plasma Aβ42. While a statistically significant reduction in brain Aβ42 was not observed in the short-term studies, the trend towards an inverse correlation between brain drug concentration and Aβ42 levels was encouraging.[1]
It is noteworthy that despite the promising preclinical profile, there is a lack of publicly available information on the clinical development of this compound. Searches of clinical trial registries did not yield a specific entry for this compound, suggesting that its development may have been discontinued at an early stage. The reasons for this are not publicly known but could be related to a variety of factors including, but not limited to, findings from longer-term toxicology studies, challenges in formulation or manufacturing, or strategic decisions by the developing company.
Further research on compounds with a similar mechanism of action continues to be a key focus in the field of Alzheimer's drug discovery. The lessons learned from the development of this compound and other γ-secretase modulators are invaluable for the design of future therapeutic strategies targeting the amyloid cascade. The ideal candidate will likely possess high potency for Aβ42 reduction, excellent brain penetration, a clean off-target profile, and a favorable long-term safety profile.
Conclusion
This compound is a well-characterized preclinical γ-secretase modulator that effectively reduces Aβ42 production without inhibiting COX enzymes. The data presented in this guide highlight its discovery and development through a series of in vitro and in vivo studies. While its clinical development status is unclear, the foundational research on this compound has contributed to the broader understanding of γ-secretase modulation as a therapeutic strategy for Alzheimer's disease. The detailed methodologies and summarized data provided herein serve as a valuable technical resource for researchers and professionals in the field of neurodegenerative drug discovery.
References
Methodological & Application
Application Notes and Protocols: In Vivo Administration of CHF5022 in Mouse Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: CHF5022 is a non-steroidal anti-inflammatory drug (NSAID) derivative and a γ-secretase modulator investigated for its therapeutic potential in Alzheimer's disease (AD). Unlike traditional NSAIDs, its primary mechanism of action is independent of cyclooxygenase (COX) activity. Instead, it selectively modulates the γ-secretase complex to decrease the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide, a key pathogenic molecule in AD.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarizing key data and outlining relevant experimental procedures.
Mechanism of Action
This compound lowers the secretion of Aβ42 by modulating the activity of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP).[1][2] This modulation is selective, as it does not significantly affect the production of other Aβ isoforms like Aβ40, nor does it inhibit the activity of COX-1 or COX-2 enzymes.[1] Studies with the related compound CHF5074 suggest this class of molecules may also reduce the brain levels of GSK-3β, an enzyme involved in the hyperphosphorylation of tau protein, another key feature of AD pathology.[2]
Quantitative Data Summary
The following tables summarize dosage regimens and pharmacokinetic data from studies using the APPsw transgenic mouse model (Tg2576).[1]
Table 1: this compound Dosage and Administration Regimens in Tg2576 Mice
| Administration Route | Dosage | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Oral Gavage | 100 mg/kg/day | 5 days | Well tolerated; dose-dependent decrease in plasma Aβ42. | [1] |
| Medicated Diet | 375 ppm (~56 mg/kg/day) | 4 weeks | Well tolerated; brain concentrations were 15 times higher than R-flurbiprofen. |[1] |
Table 2: Pharmacokinetic Data of this compound in Tg2576 Mice (4-Week Medicated Diet)
| Analyte | Mean Plasma Concentration | Mean Brain Concentration | Brain/Plasma Ratio | Reference |
|---|
| this compound | 580 µM | 20 µM | ~3.4% |[1] |
Experimental Protocols
Animal Models
-
Recommended Model: The Tg2576 mouse model, which overexpresses human APP with the Swedish (K670N/M671L) mutation, has been successfully used for this compound administration studies.[1]
-
Alternative Models: Other common AD mouse models that develop amyloid pathology, such as the 5XFAD or APPswe/PSEN1dE9 models, could also be considered.[3][4]
-
Animal Care: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Drug Preparation
-
Formulation for Oral Gavage: this compound should be suspended in a suitable vehicle. While the specific vehicle was not detailed in the reference study[1], common vehicles for oral administration in mice include corn oil, 0.5% carboxymethylcellulose (CMC), or a solution of 10% Tween 80 in sterile water. The final formulation should be a homogenous suspension.
-
Formulation for Medicated Diet: To prepare a medicated diet, the calculated amount of this compound is thoroughly mixed with powdered standard rodent chow to achieve the desired concentration (e.g., 375 ppm).[1] The mixture can then be provided to the animals as their sole food source.
Administration Protocols
This protocol is adapted from standard rodent oral gavage procedures.[5]
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders with the thumb and index finger. Ensure the head is held steady.
-
Gavage Needle Measurement: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion required to reach the stomach.
-
Needle Insertion: Insert the bulb-tipped gavage needle into the corner of the mouth, guiding it along the roof of the mouth toward the back of the throat.
-
Delivery: Gently advance the needle down the esophagus into the stomach. If any resistance is met, withdraw immediately. Administer the this compound suspension slowly.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
-
Diet Preparation: Prepare the medicated chow by mixing this compound powder with the standard diet to a final concentration of 375 ppm.
-
Acclimation: Prior to starting the treatment, acclimate mice to powdered chow for 2-3 days to ensure they accept the food texture.
-
Treatment: Replace the standard chow with the prepared medicated diet. Ensure an ad libitum supply.
-
Monitoring: Monitor food consumption and animal body weight regularly (e.g., weekly) to calculate the average daily drug intake and check for adverse effects. The average daily dose for a 375 ppm diet was found to be approximately 56 mg/kg/day.[1]
Outcome Assessment Protocols
-
Sample Collection: At the study endpoint, collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the mouse with saline and harvest the brain.
-
Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Brain Homogenization: Homogenize one brain hemisphere in a suitable buffer.
-
Drug Quantification: Analyze this compound concentrations in plasma and brain homogenates using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Plasma Aβ: Measure Aβ42 levels in plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Brain Aβ Extraction: Use the other brain hemisphere for Aβ extraction. Homogenize the tissue in a buffer containing protease inhibitors. A formic acid extraction step is typically required to measure insoluble, plaque-associated Aβ.[1]
-
Brain Aβ Quantification: Measure the levels of formic acid-extractable Aβ using a specific ELISA kit.[1]
-
Western Blot for p-Tau: Brain homogenates can be analyzed by Western blot using antibodies specific for total tau and various phosphorylated tau epitopes (e.g., PHF-1) to assess changes in tau pathology.[2]
-
Immunohistochemistry (IHC): For analysis of neuroinflammation, fix brain tissue in 4% paraformaldehyde, section, and perform IHC using antibodies against microglial markers such as Iba-1.[6] This allows for the morphological analysis of microglial activation.[6]
References
- 1. In vitro and in vivo profiling of this compound and CHF5074 two-amyloid1-42 lowering agents | AlzPED [alzped.nia.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-amyloid accumulation enhances microtubule associated protein tau pathology in an APPNL-G-F/MAPTP301S mouse model of Alzheimer’s disease [frontiersin.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of CHF5022
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of CHF5022 in preclinical studies, with a focus on Alzheimer's disease models.
Overview of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been investigated for its potential therapeutic effects in Alzheimer's disease. Unlike its parent compound, R-flurbiprofen, this compound exhibits γ-secretase modulating activity, selectively reducing the production of amyloid-beta 42 (Aβ42), a key pathogenic molecule in Alzheimer's disease, without significantly inhibiting cyclooxygenase (COX) enzymes at therapeutic concentrations. This profile suggests a lower potential for gastrointestinal side effects compared to traditional NSAIDs.
Preclinical Animal Models
Preclinical efficacy and safety of this compound have been primarily evaluated in transgenic mouse models of Alzheimer's disease. The most commonly cited model is the Tg2576 mouse , which overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent Aβ plaques and cognitive deficits. Other transgenic models, such as the 3xTg-AD and 5XFAD mice, are also widely used in Alzheimer's disease research and could be relevant for testing this compound.[1][2]
Dosage and Administration
This compound has been successfully administered in preclinical studies through two primary oral routes: oral gavage and medicated diet. The choice of administration route may depend on the specific experimental design, duration of the study, and handling considerations.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in preclinical studies involving Tg2576 mice.
Table 1: this compound Dosage and Administration by Oral Gavage
| Parameter | Details | Reference |
| Animal Model | Tg2576 Mice | [3] |
| Dosage | 100 mg/kg/day or 300 mg/kg/day | [3] |
| Duration | 4-5 days | [3] |
| Vehicle | Not specified, typically a suspension in a vehicle like corn oil or a solution in a suitable solvent. | |
| Frequency | Once daily | [3] |
Table 2: this compound Dosage and Administration via Medicated Diet
| Parameter | Details | Reference |
| Animal Model | Tg2576 Mice | [3] |
| Dosage | 56 mg/kg/day (equivalent to 375 ppm in the diet) | [3] |
| Duration | 4 weeks | [3] |
| Diet Formulation | This compound incorporated into standard rodent chow. |
Experimental Protocols
The following are detailed protocols for the administration of this compound based on the available preclinical data.
Protocol for Oral Gavage Administration
Objective: To administer a precise dose of this compound directly into the stomach of the animal.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Graduated cylinder or volumetric flask
-
Animal gavage needles (stainless steel, flexible plastic)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the target dosage (e.g., 100 mg/kg).
-
Preparation of Gavage Suspension:
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. Ensure the suspension is homogenous. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose, with a dosing volume of 10 mL/kg, dissolve 100 mg of this compound in 10 mL of vehicle.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the exact volume of the suspension to be administered.
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct length for gavage needle insertion.
-
Fill a syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol for Medicated Diet Administration
Objective: To provide a continuous and less stressful administration of this compound over a longer period.
Materials:
-
This compound powder
-
Standard rodent chow (powdered or pellet form)
-
Food mixer
-
Pellet maker (if starting with powdered chow)
-
Analytical balance
Procedure:
-
Dose Calculation: Determine the concentration of this compound to be mixed into the diet. For a target dose of 56 mg/kg/day, assuming an average daily food consumption of 3-5 g for a 30 g mouse, the concentration in the diet would be approximately 375 ppm (mg/kg of food). The calculation is as follows:
-
(56 mg/kg/day * 0.03 kg mouse) / 0.004 kg food/day = 420 mg/kg food ≈ 375 ppm (adjust based on actual food intake studies).
-
-
Preparation of Medicated Diet:
-
Weigh the required amount of this compound powder.
-
If using powdered chow, mix the this compound powder thoroughly with the chow in a food mixer to ensure uniform distribution.
-
If using pellets, the chow may need to be ground, mixed with this compound, and then re-pelleted. Alternatively, a specialized laboratory animal diet vendor can prepare the medicated diet.
-
-
Administration:
-
Replace the standard chow in the cages of the treatment group with the prepared medicated diet.
-
Provide the medicated diet ad libitum.
-
Monitor food consumption regularly to ensure the desired dosage is being achieved.
-
Weigh the animals regularly to monitor their health and adjust dosage calculations if necessary.
-
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action of this compound
This compound is believed to exert its therapeutic effects in Alzheimer's disease primarily by modulating the activity of γ-secretase, an enzyme complex involved in the processing of APP. By selectively altering the cleavage site of γ-secretase, this compound reduces the production of the aggregation-prone Aβ42 peptide in favor of shorter, less amyloidogenic Aβ species.
Caption: Proposed mechanism of this compound in modulating γ-secretase activity.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
References
Application Notes and Protocols for Assessing CHF5022 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the blood-brain barrier (BBB) penetration of CHF5022, a γ-secretase modulator investigated for its potential in treating Alzheimer's disease. The following sections detail both in vitro and in vivo methodologies, data presentation in tabular format, and visual workflows to guide experimental design.
I. In Vitro Assessment of BBB Penetration
In vitro models of the BBB are essential for initial screening and mechanistic studies of drug permeability. These models aim to replicate the key characteristics of the brain endothelium, including tight junctions and transporter expression.
Application Note: In Vitro BBB Permeability of this compound
The permeability of this compound across the BBB can be assessed using various in vitro models, ranging from simple artificial membranes to complex co-culture systems that mimic the neurovascular unit. A common and well-established method is the Transwell assay, which utilizes a semi-permeable membrane to separate a luminal (blood) and an abluminal (brain) compartment. By seeding brain endothelial cells on this membrane, a polarized monolayer is formed that simulates the BBB. The apparent permeability coefficient (Papp) is then calculated to quantify the rate of passage of this compound across this barrier. Co-culture with astrocytes and pericytes can enhance the barrier properties of the endothelial monolayer, providing a more physiologically relevant model.
Experimental Protocol: Transwell Permeability Assay
This protocol describes a method for assessing the permeability of this compound across a brain endothelial cell monolayer.
1. Cell Culture and Seeding:
-
Cell Lines: Human cerebral microvascular endothelial cells (hCMEC/D3) are commonly used. For co-culture models, primary human astrocytes and pericytes can be utilized.
-
Culture Medium: Use appropriate media for each cell type, for example, Endothelial Cell Growth Medium for hCMEC/D3 cells.
-
Transwell Inserts: Use inserts with a microporous polycarbonate membrane (e.g., 0.4 µm pore size).
-
Coating: Coat the apical side of the insert with a suitable extracellular matrix component, such as rat tail collagen type I, to promote cell attachment and differentiation.
-
Seeding:
-
For a monoculture, seed hCMEC/D3 cells onto the apical side of the insert at a high density (e.g., 1 x 10⁵ cells/cm²).
-
For a co-culture model, astrocytes and pericytes can be seeded on the basolateral side of the insert or on the bottom of the well plate.
-
-
Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO₂ until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed. TEER is a key indicator of tight junction integrity and should be monitored regularly.
2. Permeability Assay:
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES and 1% BSA).
-
Assay Initiation:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the this compound-containing transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately after each sampling, replenish the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer to maintain a sink condition.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane (in cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
In Vitro BBB Permeability Assay Workflow
II. In Vivo Assessment of BBB Penetration
In vivo studies in animal models are crucial for determining the extent of BBB penetration under physiological conditions and for establishing the pharmacokinetic profile of a drug in the central nervous system (CNS).
Application Note: In Vivo Brain Penetration of this compound
The ability of this compound to cross the BBB in vivo is typically assessed by measuring its concentration in the brain tissue and comparing it to the concentration in the systemic circulation (plasma). This is often expressed as the brain-to-plasma concentration ratio (Kp). To account for drug binding to plasma proteins and brain tissue, the unbound brain-to-unbound plasma concentration ratio (Kp,uu) is a more accurate measure of the equilibrium across the BBB. These studies are commonly performed in rodent models, such as transgenic mouse models of Alzheimer's disease (e.g., Tg2576), which are relevant to the therapeutic indication of this compound.
Experimental Protocol: In Vivo Brain Penetration Study in Mice
This protocol outlines a method for determining the brain and plasma concentrations of this compound in mice following oral administration.
1. Animal Model and Dosing:
-
Animal Model: Use an appropriate mouse strain, such as Tg2576 transgenic mice, which are a model for Alzheimer's disease.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Administer this compound orally via gavage or as a medicated diet.
-
For oral gavage, prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
For a medicated diet, incorporate this compound into the standard chow at a specified concentration (e.g., 375 ppm).
-
Include a vehicle-treated control group.
-
2. Sample Collection:
-
Time Points: Collect samples at various time points after dosing to characterize the pharmacokinetic profile (e.g., 1, 3, 6, 12, and 24 hours).
-
Blood Collection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
-
Brain Collection:
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain, rinse with cold saline, blot dry, and weigh.
-
-
Storage: Store all plasma and brain samples at -80°C until analysis.
3. Sample Preparation for Analysis:
-
Plasma:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding a solvent such as acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Brain Tissue:
-
Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate. A common ratio is 1:4 (w/v) of brain tissue to buffer.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the brain homogenate. A common method is protein precipitation with an organic solvent followed by further cleanup if necessary.
-
Collect the final extract for LC-MS/MS analysis.
-
4. Quantification by LC-MS/MS:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound and an appropriate internal standard.
-
Calibration Curve: Prepare a calibration curve by spiking known amounts of this compound into blank plasma and blank brain homogenate.
5. Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g).
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = Brain Concentration / Plasma Concentration
-
-
If the unbound fractions in plasma (fu,plasma) and brain (fu,brain) are determined (e.g., by equilibrium dialysis), calculate the unbound brain-to-unbound plasma ratio:
-
Kp,uu = (Brain Concentration * fu,brain) / (Plasma Concentration * fu,plasma)
-
In Vivo Brain Penetration Study Workflow
III. Quantitative Data Summary
The following table summarizes the reported pharmacokinetic data for this compound in Tg2576 mice.
| Parameter | Oral Gavage (100 mg/kg/day for 5 days) | Medicated Diet (375 ppm for 4 weeks) | Reference |
| Mean Plasma Concentration | Increases with dose | 580 µM | [1] |
| Mean Brain Concentration | ~10% of plasma concentration | 20 µM | [1] |
| Brain-to-Plasma Ratio (Kp) | ~0.1 | ~0.034 | [1] |
Note: The above data is derived from published literature and should be used for reference purposes. Actual experimental results may vary.
IV. Signaling Pathway
While the primary mechanism of this compound is the modulation of γ-secretase to reduce the production of Aβ42, its interaction with the BBB is a critical aspect of its therapeutic potential. The following diagram illustrates the logical relationship of this compound's journey to its target in the brain.
Logical Pathway of this compound Action
References
Application of CHF5022 in Primary Neuronal Cultures: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the investigation of CHF5022 in primary neuronal cultures. This compound is a novel γ-secretase modulator with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
This compound, a flurbiprofen analogue, has been identified as a selective amyloid-beta 1-42 (Aβ42) lowering agent.[1] Its proposed mechanism of action involves the allosteric modulation of presenilin-1, a key component of the γ-secretase complex, thereby shifting the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides over the aggregation-prone Aβ42.[2] While in vitro studies have demonstrated its efficacy in cell lines, its application and effects in primary neuronal cultures, which more closely mimic the central nervous system environment, are of significant interest for preclinical research.
These notes provide a framework for studying the effects of this compound on key pathological processes relevant to Alzheimer's disease, including microglial and astrocytic activation, amyloid-beta phagocytosis, and synaptic plasticity, within the context of primary neuronal culture systems.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from experiments investigating the effects of this compound in primary neuronal cultures.
Table 1: Effect of this compound on Cytokine Release from Primary Glial Cultures
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | |||
| LPS (100 ng/mL) | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 50 |
Table 2: Quantification of Aβ42 Phagocytosis by Primary Microglia
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Phagocytic Cells (%) |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Cytochalasin D (10 µM) | - |
Table 3: Analysis of Synaptic Protein Expression in Primary Neuronal Cultures
| Treatment Group | Concentration (µM) | Synaptophysin (Relative Expression) | PSD-95 (Relative Expression) |
| Vehicle Control | - | ||
| Aβ42 Oligomers (5 µM) | - | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound + Aβ42 Oligomers | 1 | ||
| This compound + Aβ42 Oligomers | 10 | ||
| This compound + Aβ42 Oligomers | 50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and cell types.
Protocol 1: Preparation and Maintenance of Primary Mixed Cortical Cultures
This protocol describes the preparation of mixed cultures of neurons, astrocytes, and microglia from embryonic rodent brains, providing a relevant in vitro model for studying neuroinflammation.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines and dissect the embryonic cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Triturate the cell suspension gently and determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm^2 in Neurobasal medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing half-media changes every 3-4 days.
-
Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Assessment of Microglial and Astrocytic Activation
This protocol outlines the use of immunocytochemistry to visualize and quantify the activation of microglia and astrocytes in response to inflammatory stimuli and treatment with this compound.
Materials:
-
Primary mixed cortical cultures (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibodies: anti-Iba1 (microglia), anti-GFAP (astrocytes)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat the mixed cortical cultures at DIV 7-10 with LPS (e.g., 100 ng/mL) in the presence or absence of varying concentrations of this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS and counterstain with DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Analyze the morphology and fluorescence intensity of Iba1 and GFAP to assess glial activation.
Protocol 3: Aβ42 Phagocytosis Assay
This protocol describes a method to quantify the phagocytosis of fluorescently-labeled Aβ42 by primary microglia.
Materials:
-
Primary microglial cultures (can be isolated from mixed cultures or prepared as pure cultures)
-
Fluorescently-labeled Aβ42 (e.g., HiLyte™ Fluor 488-labeled Aβ42)
-
This compound
-
Cytochalasin D (phagocytosis inhibitor)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Pre-treat primary microglial cultures with this compound for 1-2 hours.
-
Add fluorescently-labeled Aβ42 oligomers or fibrils (e.g., 1 µM) to the cultures and incubate for 1-4 hours at 37°C.
-
As a negative control, treat a set of cells with cytochalasin D to inhibit phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove extracellular Aβ42.
-
For flow cytometry analysis, detach the cells and analyze the intracellular fluorescence.
-
For plate reader analysis, lyse the cells and measure the fluorescence of the lysate.
-
Quantify the amount of phagocytosed Aβ42 by comparing the fluorescence intensity of treated groups to the vehicle control.
Protocol 4: Western Blot Analysis of Synaptic Proteins
This protocol details the analysis of key pre- and post-synaptic protein levels in primary neuronal cultures to assess the impact of this compound on synaptic integrity.
Materials:
-
Primary neuronal cultures
-
Aβ42 oligomers
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-Synaptophysin (pre-synaptic), anti-PSD-95 (post-synaptic), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat primary neuronal cultures (DIV 14-21) with Aβ42 oligomers in the presence or absence of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in primary neuronal cultures.
References
Experimental Design for Long-Term CHF5022 Treatment Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing long-term preclinical studies to evaluate the therapeutic efficacy of CHF5022, a promising γ-secretase modulator with anti-inflammatory properties, in the context of neurodegenerative diseases such as Alzheimer's disease.
Introduction
This compound is a derivative of flurbiprofen that has been shown to selectively modulate γ-secretase activity, leading to a reduction in the production of the neurotoxic amyloid-beta 42 (Aβ42) peptide.[1] Beyond its effects on amyloidogenesis, this compound and its analog, CHF5074, have demonstrated significant anti-inflammatory and neuroprotective effects, primarily through the modulation of microglial cell function.[2][3] Long-term studies are crucial to understanding the sustained therapeutic potential and disease-modifying effects of this compound. This document outlines detailed protocols for in vivo and in vitro experiments to assess the long-term efficacy of this compound.
Preclinical Long-Term In Vivo Studies
Animal Model and Treatment Paradigm
A widely used and relevant animal model for these studies is the Tg2576 mouse, which expresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent amyloid plaques and cognitive deficits.[1][2]
Experimental Design:
-
Animals: 6-month-old male and female Tg2576 mice and wild-type littermates.
-
Groups:
-
Tg2576 + Vehicle (Control diet)
-
Tg2576 + this compound (e.g., 375 ppm in diet)
-
Wild-type + Vehicle (Control diet)
-
-
Treatment Duration: 6 to 13 months to allow for the development of significant pathology in the control group.[2][3]
-
Administration: this compound is incorporated into the rodent diet for ad libitum feeding. This method ensures chronic and consistent drug exposure.
Outcome Measures
A battery of behavioral and histological assessments should be performed to evaluate the long-term effects of this compound.
Table 1: Summary of In Vivo Efficacy Data for the this compound Analog, CHF5074
| Parameter | Treatment Group | Outcome | Reference |
| Cognitive Function | Tg2576 + CHF5074 (375 ppm) | Complete reversal of recognition memory deficit | [2] |
| Amyloid Plaque Burden (Cortex) | Tg2576 + CHF5074 (375 ppm) | Significant reduction in plaque area (p=0.003) and number (p=0.022) | [3] |
| Amyloid Plaque Burden (Hippocampus) | Tg2576 + CHF5074 (375 ppm) | Significant reduction in plaque area (p=0.004) and number (p=0.005) | [3] |
| Microglial Activation (Cortex) | Tg2576 + CHF5074 (375 ppm) | Significant reduction in plaque-associated microglia (p=0.008) | [3] |
| Microglial Activation (Hippocampus) | Tg2576 + CHF5074 (375 ppm) | Significant reduction in plaque-associated microglia (p=0.002) | [3] |
In Vitro Mechanistic Studies
Primary microglial cell cultures are essential for dissecting the specific molecular mechanisms by which this compound exerts its anti-inflammatory and phagocytic effects.
Primary Microglia Culture Protocol
-
Isolation: Isolate mixed glial cells from the cortices of P0-P3 mouse pups.
-
Culture: Culture the mixed glial cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Purification: After 10-14 days, separate microglia from the astrocyte layer by gentle shaking.
-
Plating: Plate purified microglia for subsequent assays.
Microglial Activation and Cytokine Production Assay
This assay evaluates the ability of this compound to suppress the pro-inflammatory response of microglia.
Protocol:
-
Cell Plating: Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1-10 µM) for 2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL) to the wells (except for the negative control).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using a sandwich ELISA protocol.
Table 2: Expected Outcomes of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Expected Outcome |
| TNF-α | LPS + this compound | Dose-dependent decrease in secretion |
| IL-1β | LPS + this compound | Dose-dependent decrease in secretion |
| IL-6 | LPS + this compound | Dose-dependent decrease in secretion |
Amyloid-Beta Phagocytosis Assay
This assay assesses the effect of this compound on the ability of microglia to clear amyloid-beta aggregates.
Protocol:
-
Cell Plating: Plate primary microglia on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound (e.g., 3 µM) for 24 hours.
-
Substrate Addition: Add fluorescently labeled fibrillar Aβ42 (1 µM) to the culture medium.
-
Incubation: Incubate for 3 hours to allow for phagocytosis.
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove extracellular Aβ42.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a microglial marker (e.g., Iba1).
-
Imaging and Quantification: Visualize the cells using fluorescence microscopy and quantify the amount of internalized Aβ42 per cell.
Signaling Pathways and Visualizations
Proposed Mechanism of Action of this compound
This compound is believed to exert its therapeutic effects through a multi-target mechanism. It modulates γ-secretase to reduce Aβ42 production and shifts microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype. This shift is potentially mediated through the TREM2 signaling pathway, which is crucial for microglial activation and phagocytosis.
Caption: Proposed multi-target mechanism of this compound.
Experimental Workflow for Long-Term In Vivo Study
The following diagram illustrates the workflow for a long-term preclinical study of this compound in an Alzheimer's disease mouse model.
Caption: Workflow for long-term this compound in vivo study.
In Vitro Assay Workflow for Microglial Phagocytosis
This diagram outlines the key steps in assessing the impact of this compound on microglial phagocytosis of amyloid-beta.
Caption: In vitro workflow for Aβ phagocytosis assay.
Conclusion
The provided protocols and experimental designs offer a robust framework for the long-term evaluation of this compound. By combining in vivo efficacy studies in relevant animal models with in vitro mechanistic assays, researchers can gain a comprehensive understanding of the therapeutic potential of this compound for the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by neuroinflammation. The multi-target action of this compound on both amyloid pathology and microglial function positions it as a promising disease-modifying agent.
References
- 1. Multi-target action of the novel anti-Alzheimer compound CHF5074: in vivo study of long term treatment in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-target action of the novel anti-Alzheimer compound CHF5074: in vivo study of long term treatment in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating CHF5022 in Combination Therapies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, suggesting that therapeutic strategies targeting multiple pathological pathways may offer enhanced efficacy. CHF5022 is a gamma-secretase modulator (GSM) that selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide, a key component of amyloid plaques in the brains of individuals with AD, without inhibiting the processing of other essential substrates like Notch.[1] This selective activity profile makes this compound a promising candidate for combination therapies with existing Alzheimer's medications that act on different molecular targets.
These application notes provide a framework for the preclinical evaluation of this compound in combination with other classes of Alzheimer's drugs, such as acetylcholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine). While direct preclinical or clinical data for specific combinations involving this compound are not yet widely available, this document outlines established experimental protocols and data presentation formats to guide researchers in designing and executing such studies.
Data Presentation: Preclinical Efficacy of this compound (Monotherapy)
The following tables summarize quantitative data from preclinical studies on the standalone effects of this compound. These data can serve as a baseline for comparison when evaluating the synergistic or additive effects of combination therapies.
Table 1: Effects of this compound on Aβ Pathology in a Transgenic Mouse Model of AD
| Parameter | Treatment Group | Cortex | Hippocampus | Reference |
| Plaque Area (% reduction) | This compound (375 ppm in diet) | 32% | 42% | [2] |
| Plaque Number (% reduction) | This compound (375 ppm in diet) | 28% | 34% | [2] |
Table 2: Effects of this compound on Microglial Activation in a Transgenic Mouse Model of AD
| Parameter | Treatment Group | Cortex | Hippocampus | Reference |
| Plaque-associated Microglia (% reduction) | This compound (375 ppm in diet) | 38% | 45% | [2] |
Signaling Pathways
Understanding the signaling pathways modulated by each compound is crucial for designing rational combination therapies and interpreting experimental outcomes.
Experimental Protocols
The following are proposed protocols for evaluating this compound in combination with other Alzheimer's drugs. These are based on established methodologies and should be adapted to the specific research question.
In Vitro Assessment of Aβ42 Reduction
Objective: To determine if the combination of this compound with another compound (e.g., Donepezil or Memantine) results in a synergistic or additive reduction of Aβ42 production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP751 with Swedish mutation).
-
Opti-MEM or other suitable cell culture medium.
-
This compound, Donepezil hydrochloride, Memantine hydrochloride.
-
Aβ42 ELISA kit.
-
Cell viability assay kit (e.g., MTT or resazurin-based).
Protocol:
-
Cell Culture: Plate HEK293-APP cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, the combination drug, and the combination of both in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Aβ42 Measurement: Collect the conditioned medium and measure the concentration of Aβ42 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the corresponding wells to ensure that the observed reduction in Aβ42 is not due to cytotoxicity.
-
Data Analysis: Normalize Aβ42 levels to cell viability. Analyze the data for synergistic, additive, or antagonistic effects using appropriate statistical methods (e.g., Combination Index).
In Vivo Evaluation in a Transgenic Mouse Model of AD
Objective: To assess the in vivo efficacy of this compound in combination with another Alzheimer's drug on cognitive function and AD-related pathology in a transgenic mouse model (e.g., 5XFAD or APP/PS1).
Experimental Workflow:
References
Application Notes and Protocols for Determining CHF5022's Impact on Aβ42 Levels
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of CHF5022 in modulating Amyloid-beta 42 (Aβ42) levels in both in vitro and in vivo models relevant to Alzheimer's disease research.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that acts as a γ-secretase modulator. Unlike γ-secretase inhibitors, which broadly suppress the activity of the enzyme complex and can lead to side effects related to Notch signaling interference, this compound selectively modulates γ-secretase activity to decrease the production of the aggregation-prone Aβ42 peptide while having a lesser effect on the production of Aβ40. This selective action makes this compound a promising therapeutic candidate for Alzheimer's disease.
Data Presentation
The following table summarizes the in vitro potency of this compound in inhibiting Aβ42 secretion.
| Compound | IC50 for Aβ42 Inhibition (µM) |
| This compound | 92 [1] |
| R-Flurbiprofen (comparator) | 268[1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in modulating the processing of Amyloid Precursor Protein (APP).
This compound modulates γ-secretase to reduce Aβ42 production.
Experimental Protocols
In Vitro Assay: Determination of Aβ42 Levels in Cell Culture
This protocol describes the use of a human neuroblastoma cell line (SH-SY5Y) to assess the effect of this compound on Aβ42 secretion. A similar protocol can be adapted for primary neuronal cultures.
Workflow:
In vitro experimental workflow for Aβ42 measurement.
Materials:
-
SH-SY5Y human neuroblastoma cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
Retinoic acid (for differentiation, optional)
-
Brain-Derived Neurotrophic Factor (BDNF) (for differentiation, optional)
-
This compound
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Dimethyl sulfoxide (DMSO)
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Human Aβ42 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Cell Differentiation (Optional, but recommended for a more neuron-like phenotype):
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To differentiate, treat cells with 10 µM retinoic acid in DMEM with 2% FBS for 5 days.
-
Subsequently, replace the medium with serum-free DMEM containing 50 ng/mL BDNF for an additional 2-3 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store at -80°C until the ELISA is performed.
-
-
Aβ42 Measurement by ELISA:
-
Quantify the Aβ42 levels in the conditioned media using a commercial human Aβ42 ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the samples and standards to a microplate pre-coated with an Aβ42 capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Generate a standard curve using the provided Aβ42 standards.
-
Determine the concentration of Aβ42 in each sample by interpolating from the standard curve.
-
Normalize the Aβ42 levels to the total protein concentration of the corresponding cell lysate to account for any differences in cell viability.
-
Calculate the percentage inhibition of Aβ42 secretion for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound for Aβ42 inhibition.
-
In Vivo Assay: Determination of Aβ42 Levels in a Transgenic Mouse Model
This protocol outlines the procedure for evaluating the effect of this compound on brain and plasma Aβ42 levels in the Tg2576 mouse model of Alzheimer's disease, which overexpresses a mutant form of human APP.[1]
Workflow:
In vivo experimental workflow for Aβ42 measurement.
Materials:
-
Tg2576 transgenic mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia
-
Tools for blood collection and tissue dissection
-
Formic acid
-
Neutralization buffer
-
Human/Rat Aβ42 ELISA kit
-
Homogenizer
Protocol:
-
Animal Husbandry and Acclimatization:
-
House Tg2576 mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound to the mice via oral gavage at doses of 100 or 300 mg/kg/day for 4-5 consecutive days.[1] Alternatively, this compound can be administered through a medicated diet (e.g., 375 ppm for 4 weeks).[1]
-
A control group should receive the vehicle only.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain and divide it into desired regions (e.g., cortex and hippocampus). Freeze the tissue immediately on dry ice and store at -80°C.
-
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma. Collect the plasma and store it at -80°C.
-
Brain Homogenates:
-
To measure formic acid-extractable Aβ42, homogenize the brain tissue in 20 volumes of cold 88% formic acid.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant and neutralize it with 20 volumes of 1 M Tris-phosphate buffer.
-
-
-
Aβ42 Measurement by ELISA:
-
Quantify the Aβ42 levels in the plasma and neutralized brain extracts using a suitable ELISA kit that detects human Aβ42.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the concentration of Aβ42 in plasma (pg/mL) and brain tissue (pg/g of wet tissue).
-
Compare the Aβ42 levels between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in Aβ42 levels in the treated groups would indicate a positive therapeutic effect of this compound. A study showed that plasma Aβ42 concentration was dose-dependently decreased by this compound.[1] While brain Aβ levels were not significantly affected, there was a trend for an inverse correlation between Aβ42 levels and this compound concentration in the brain.[1]
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of CHF5022
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of CHF5022, a gamma-secretase modulator. The information provided is based on established methods for enhancing the solubility of poorly water-soluble, lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an experimental gamma-secretase modulator. Like many other small molecule drugs, particularly those with a lipophilic (fat-loving) nature, this compound is expected to have low aqueous solubility. This can pose significant challenges for in vitro experiments, formulation development, and ultimately, its absorption and bioavailability in vivo. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
Q2: What is the aqueous solubility of this compound?
Q3: What is the predicted Lipophilicity (LogP) and Biopharmaceutical Classification System (BCS) class of this compound?
A3: While an experimentally determined LogP for this compound is not published, its chemical structure suggests it is a lipophilic molecule with a high LogP value, likely greater than 3. Based on its predicted high lipophilicity and low aqueous solubility, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). BCS Class II compounds are prime candidates for solubility enhancement techniques to improve their oral bioavailability.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer during in vitro assays.
This is a common issue for poorly soluble compounds. Here are several strategies to overcome this, ranging from simple to more complex formulation approaches.
Table 1: Troubleshooting Precipitation of this compound in Aqueous Buffers
| Strategy | Principle | Advantages | Disadvantages | Recommended Starting Point |
| Co-solvents | Increase the polarity of the solvent mixture, making it more favorable for lipophilic compounds to dissolve. | Simple to implement; readily available solvents. | Can affect cell viability in in vitro assays; may impact protein structure/function. | Start with low concentrations (e.g., 0.1-1%) of DMSO, ethanol, or methanol. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. | Simple and effective if the compound has an ionizable group. | May not be suitable for all assays or physiological conditions; risk of pH-induced degradation. | Determine the pKa of this compound (if not known) and adjust the buffer pH accordingly. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Effective at low concentrations; can mimic in vivo solubilization. | Can interfere with certain assays; potential for cell toxicity. | Use non-ionic surfactants like Tween® 80 or Polysorbate 80 at concentrations above the critical micelle concentration (CMC). |
| Cyclodextrins | Form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity. | High solubilization capacity; can improve stability. | Can be expensive; potential for competitive displacement by other molecules. | Start with hydroxypropyl-β-cyclodextrin (HP-β-CD) at various molar ratios to this compound. |
Experimental Workflow for Initial Solubility Screening
Caption: Workflow for screening different solubilization strategies for this compound.
Issue 2: Low and variable oral bioavailability in preclinical animal studies.
This is a classic challenge for BCS Class II compounds like this compound. Advanced formulation strategies are often required to improve oral absorption.
Table 2: Advanced Formulation Strategies to Enhance Oral Bioavailability of this compound
| Formulation Strategy | Principle | Advantages | Disadvantages | Key Considerations |
| Nanosuspension | Reduction of drug particle size to the nanometer range increases the surface area, leading to a higher dissolution rate. | High drug loading; suitable for various administration routes. | Physical instability (particle growth); requires specialized equipment. | Stabilizer selection is critical; particle size and zeta potential must be monitored. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier at the molecular level, forming an amorphous solid. This amorphous state has higher energy and thus greater solubility than the crystalline form. | Significant solubility enhancement; can be formulated into conventional solid dosage forms. | Physical instability (recrystallization); potential for drug-excipient interactions. | Polymer selection and drug-polymer miscibility are crucial. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle (oils, surfactants, co-solvents). These can form emulsions or microemulsions in the gut, facilitating absorption. | Can enhance lymphatic uptake, bypassing first-pass metabolism; suitable for highly lipophilic drugs. | Lower drug loading; potential for GI side effects. | Excipient selection depends on the drug's LogP; in vitro lipolysis models are useful for screening. |
Logical Flow for Selecting an Advanced Formulation Strategy
Caption: Decision tree for selecting an advanced formulation for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 1-5% (w/v) of this compound in an aqueous solution containing a stabilizer or a mixture of stabilizers. A common combination is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) sodium dodecyl sulfate (SDS).
-
Homogenize the suspension using a high-shear mixer for 10-15 minutes.
-
-
Milling:
-
Transfer the suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for several hours. Monitor the particle size distribution at regular intervals using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically < 200 nm) and a narrow size distribution (polydispersity index < 0.3) are achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Assess the physical stability of the nanosuspension by monitoring particle size and PDI over time at different storage conditions.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose acetate succinate (HPMCAS)) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-polymer ratio can be varied (e.g., 1:1, 1:2, 1:5 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to minimize any potential degradation of this compound.
-
-
Drying and Milling:
-
Dry the resulting solid film or mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Mill the dried solid dispersion into a fine powder using a mortar and pestle or a mechanical mill.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Determine the in vitro dissolution rate of the solid dispersion compared to the pure crystalline drug.
-
Protocol 3: Preparation of a this compound Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Formulation Development:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare different ratios of the selected excipients and add an excess amount of this compound.
-
Vortex and heat the mixtures gently (if necessary) to facilitate dissolution.
-
Centrifuge the samples to separate the undissolved drug.
-
Quantify the amount of dissolved this compound in the supernatant to identify the formulation with the highest solubilizing capacity.
-
-
Characterization:
-
Perform a self-emulsification test by adding a small amount of the formulation to water with gentle agitation. Observe the formation of an emulsion or microemulsion.
-
Characterize the droplet size of the resulting emulsion using DLS.
-
Conduct in vitro dissolution and lipolysis studies to predict the in vivo performance.
-
Signaling Pathway Context (Hypothetical)
This compound is a gamma-secretase modulator. Gamma-secretase is a key enzyme in the processing of the Amyloid Precursor Protein (APP), which is implicated in Alzheimer's disease.
Caption: Simplified schematic of the amyloidogenic pathway and the target of this compound.
Optimizing CHF5022 Concentration for In Vitro Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CHF5022 in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a gamma-secretase modulator. Its primary mechanism of action is the selective inhibition of the production of the 42-amino acid beta-amyloid peptide (Aβ42) without affecting the total amount of amyloid-beta produced.[1] Unlike some other gamma-secretase inhibitors, this compound and its analogue, CHF5074, do not significantly affect the activity of cyclooxygenase-1 (COX-1) or COX-2 at concentrations up to 100 µM and 300 µM, respectively.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific biological question being addressed. Based on available data for this compound and its close analogue CHF5074, the following ranges are recommended as a starting point:
-
For inhibition of Aβ42 production in cell lines (e.g., H4 neuroglioma): The reported IC50 for this compound is 92 µM.[1] A concentration range of 10-100 µM is a reasonable starting point for dose-response experiments.
-
For neuroprotection assays in neuronal cell lines (e.g., SH-SY5Y): Studies with the analogue CHF5074 have shown neuroprotective effects in the range of 1 nM to 1 µM, with maximal effects observed at 10 nM.[2]
-
For primary neuron cultures: For neuroprotection studies in primary cortical neurons, a range of 1 µM to 30 µM of the analogue CHF5074 has been shown to be effective, with maximal protection observed at 10 µM.[3]
-
For primary glial cultures (microglia and astrocytes): To assess anti-inflammatory effects, concentrations up to 10 µM of the analogue CHF5074 have been used to suppress pro-inflammatory markers and enhance phagocytic markers in the presence of Aβ42.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Once thawed, use the aliquot for the experiment and discard any remaining solution.
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is best practice to add the compound to the culture medium immediately before treating the cells. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours).
Troubleshooting Guides
Problem 1: No observable effect of this compound on Aβ42 levels.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). |
| Cell Line/Model Insensitivity | Ensure the cell line used expresses amyloid precursor protein (APP) and the necessary components of the gamma-secretase complex. Consider using a cell line known to be responsive, such as H4 cells with the Swedish mutation (APPsw).[1] |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Incubation Time | Optimize the incubation time. Effects on Aβ42 secretion can typically be observed within 24-48 hours. |
| Assay Sensitivity | Verify the sensitivity and accuracy of your Aβ42 detection method (e.g., ELISA). |
Problem 2: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%.[5] Run a vehicle control with the same concentration of DMSO to assess its toxicity. |
| Cell Type Sensitivity | Primary cells can be more sensitive than cell lines. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your specific cell type. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution by serial dilution in culture medium. |
| Extended Incubation | Long-term exposure may lead to cumulative toxicity. Assess cell viability at different time points throughout the experiment. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound from a single, validated stock solution for each set of experiments. |
| Assay Variability | Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Analogue CHF5074
| Compound | Assay | Cell Type | Effective Concentration Range | Key Findings | Reference |
| This compound | Aβ42 Inhibition | H4 neuroglioma (APPsw) | IC50 = 92 µM | 3-fold more potent than R-flurbiprofen. | [1] |
| CHF5074 | Neuroprotection | SH-SY5Y neuroblastoma | 1 nM - 1 µM (Maximal at 10 nM) | Protection against Aβ25-35 and TRAIL-induced apoptosis. | [2] |
| CHF5074 | Neuroprotection | Primary Cortical Neurons | 1 µM - 30 µM (Maximal at 10 µM) | Reduction of apoptosis after oxygen-glucose deprivation. | [3] |
| CHF5074 | Anti-inflammatory | Primary Glial Cultures | Up to 10 µM | Suppression of Aβ42-induced pro-inflammatory markers (TNF-α, IL-1β, iNOS) and increased anti-inflammatory markers (MRC1/CD206, TREM2). | [4] |
Experimental Protocols
Protocol 1: Assessment of Aβ42 Inhibition in H4-APPsw Cells
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Cell Culture: Culture H4 human neuroglioma cells stably expressing APP with the Swedish mutation (H4-APPsw) in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).
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Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the end of the experiment.
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Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a DMSO stock. Perform serial dilutions to obtain a range of concentrations (e.g., 0, 10, 30, 100, 200 µM). The final DMSO concentration should be ≤0.5%.
-
Treatment: After 24 hours of cell attachment, replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
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Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
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Sample Collection: Collect the conditioned medium from each well.
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Aβ42 Quantification: Measure the concentration of Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
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Data Analysis: Normalize the Aβ42 levels to the total protein concentration in the corresponding cell lysates. Calculate the IC50 value for this compound.
Protocol 2: Cytotoxicity Assay (LDH Release)
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Cell Culture and Seeding: Culture the cells of interest (e.g., primary neurons, SH-SY5Y, or microglia) and seed them into a 96-well plate at an appropriate density.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium as described in Protocol 1. Treat the cells with a range of concentrations. Include a vehicle control and a positive control for maximal LDH release (e.g., lysis buffer provided with the kit).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Assay Procedure: Use a commercially available LDH cytotoxicity assay kit. Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.
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Measurement: Add the LDH reaction mixture to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Protocol 3: Microglial Phagocytosis Assay
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Microglia Culture: Isolate and culture primary microglia or use a microglial cell line (e.g., BV-2 or HMC3).
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Cell Seeding: Seed microglia into a 24-well plate containing sterile glass coverslips.
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Treatment: Pre-treat the microglia with this compound at the desired concentrations (e.g., 1-10 µM) for 1-2 hours.
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Phagocytosis Induction: Add fluorescently labeled amyloid-beta oligomers or fibrils (e.g., HiLyte™ Fluor 488-labeled Aβ42) to the culture medium at a final concentration of 1-5 µM.
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Incubation: Incubate for 1-4 hours to allow for phagocytosis.
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Fixation and Staining: Wash the cells with cold PBS to remove extracellular Aβ. Fix the cells with 4% paraformaldehyde. Stain the cells with a microglial marker (e.g., Iba1) and a nuclear counterstain (e.g., DAPI).
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Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the amount of internalized fluorescent Aβ per cell using image analysis software.
Mandatory Visualizations
References
- 1. CHF5074 protects SH-SY5Y human neuronal-like cells from amyloidbeta 25-35 and tumor necrosis factor related apoptosis inducing ligand toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to improve the stability of CHF5022 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of CHF5022 in solution. The following information is based on the known chemical properties of this compound, data from its structural analog CHF5074, and established best practices for handling small molecules in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on the solubility profile of its close analog, CHF5074, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. CHF5074 is soluble in DMSO and ethanol, but insoluble in water. Given the structural similarities, this compound is expected to be hydrophobic and exhibit poor solubility in aqueous solutions. For experimental purposes, a high-purity, anhydrous grade of DMSO should be used to ensure maximum solubility and stability.
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. The analog CHF5074 is reported to be stable for at least four years under these conditions. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.
Q3: How can I prevent my this compound solution from precipitating?
A3: Precipitation of this compound from a DMSO stock solution can occur due to several factors. To prevent this, ensure that the solution is not supersaturated; do not exceed the solubility limit. Use fresh, anhydrous DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds. If precipitation is observed upon thawing, gently warm the solution and use a sonicator to redissolve the compound completely before use.
Q4: What is the expected stability of this compound in aqueous buffers for cell-based assays?
A4: While specific data on the stability of this compound in aqueous buffers is not available, it is expected to have limited stability due to its hydrophobic nature and the presence of a carboxylic acid group. When diluting a DMSO stock solution into an aqueous buffer for an experiment, it is crucial to prepare the working solution immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts and minimize precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation in DMSO stock solution upon storage. | 1. The solution may be supersaturated.2. The DMSO may have absorbed water, reducing solubility.3. The storage temperature is too low, causing the compound to crystallize. | 1. Gently warm the solution and sonicate to redissolve. If precipitation persists, the concentration may be too high.2. Use fresh, anhydrous DMSO for preparing stock solutions.[1]3. Store the stock solution at the recommended temperature (-20°C or -80°C). |
| Inconsistent or lower than expected activity in experiments. | 1. Degradation of the compound in the DMSO stock solution due to improper storage or multiple freeze-thaw cycles.2. The compound may have degraded in the working solution during a long experiment. | 1. Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.[1]2. Prepare fresh working solutions immediately before use. |
| Cloudiness or precipitation when diluting the DMSO stock solution into an aqueous buffer. | 1. The aqueous solubility of the compound has been exceeded.2. The compound is "crashing out" of the solution due to the solvent change. | 1. Decrease the final concentration of the compound in the aqueous buffer.2. Increase the percentage of DMSO in the final working solution (while staying within the tolerance limits of your assay).3. Vortex the solution during the addition of the DMSO stock to the aqueous buffer to promote mixing. |
Summary of Compound Properties
| Property | This compound | CHF5074 (Analog) |
| Chemical Formula | C₁₇H₁₂F₄O₂ | C₁₆H₁₁Cl₂FO₂ |
| Molecular Weight | 340.27 g/mol | 325.2 g/mol |
| Appearance | Solid (assumed) | Solid |
| Solubility | Insoluble in water (predicted); Soluble in DMSO and ethanol (predicted) | Insoluble in water; Soluble in DMSO (~20 mg/mL), ethanol (~10 mg/mL) |
| Solid-State Stability | No data available | ≥ 4 years at -20°C |
| Solution Stability | No data available | No specific data available |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is 3.40 mg (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 340.27 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound using a calibrated balance.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile tube.
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Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a sonicator for a short period to ensure the compound is completely dissolved.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store appropriately: Store the aliquots at -80°C for long-term storage.
Protocol for a Preliminary Assessment of this compound Stability in Solution
This protocol provides a basic framework for evaluating the stability of this compound under specific experimental conditions.
Materials:
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This compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare the test solution: Dilute the this compound DMSO stock solution into the aqueous buffer to the final working concentration.
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Initial analysis (T=0): Immediately after preparation, analyze a sample of the working solution by HPLC to determine the initial peak area of this compound.
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Incubate under experimental conditions: Store the remaining working solution under the conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Time-point analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples of the working solution and analyze them by HPLC.
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Data analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
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Plot the percentage remaining versus time to visualize the degradation profile.
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Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: Mitigating Potential Toxicity of CHF5022 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with CHF5022 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a γ-secretase modulator.[1] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether, this compound allosterically modulates the enzyme to selectively reduce the production of the amyloid-beta 42 (Aβ42) peptide, which is implicated in Alzheimer's disease.[1][2][3] It is an analogue of flurbiprofen but lacks cyclooxygenase (COX) inhibiting activity.[1]
Q2: At what concentrations is this compound typically effective in cell-based assays?
The effective concentration of this compound for Aβ42 reduction can vary depending on the cell line used. For instance, in a human neuroglioma cell line (H4) carrying the Swedish mutation of the amyloid precursor protein (APP), this compound has an IC50 of 92 µM for inhibiting Aβ42 secretion.[1] Its more potent analogue, CHF5074, shows an IC50 of 40 µM in the same cell line.[1] For neuroprotective effects against Aβ-induced toxicity, the analogue CHF5074 has been shown to be effective at concentrations as low as 10 nM in SH-SY5Y cells.[4][5] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell model and assay.
Q3: I am observing toxicity in my cell-based assay with this compound. What are the potential causes?
Observed cytotoxicity when using this compound could be due to several factors:
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High Concentrations: The concentration of this compound used may be too high for your specific cell line, leading to off-target effects or general cellular stress.
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Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to γ-secretase modulation or to the compound itself.
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Assay-Specific Interference: The cytotoxicity assay you are using might be susceptible to interference from the compound. For example, some compounds can interfere with the chemical reactions of colorimetric assays like the MTT assay.
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Solvent Toxicity: If the solvent used to dissolve this compound (e.g., DMSO) is at a high final concentration in the culture medium, it could be causing toxicity.
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Compound Stability: Degradation of the compound over time in culture could potentially lead to the formation of toxic byproducts.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
It is important to determine if the compound is killing the cells (cytotoxicity) or just inhibiting their proliferation (cytostatic effect). This can be achieved by using a combination of assays. For example, an assay that measures metabolic activity (like MTT or MTS) can be run in parallel with an assay that measures cell membrane integrity (like a lactate dehydrogenase (LDH) release assay). A decrease in metabolic activity without a significant increase in LDH release may suggest a cytostatic effect.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Unexpected Cytotoxicity
If you are observing unexpected levels of cell death in your experiments with this compound, follow these troubleshooting steps:
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Confirm the Effective Concentration: Perform a dose-response curve to identify the lowest effective concentration of this compound for your desired biological outcome (e.g., Aβ42 reduction).
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Assess Cytotoxicity Across a Range of Concentrations: Use a standard cytotoxicity assay (e.g., LDH release or a live/dead cell stain) to determine the concentration at which this compound becomes toxic to your cells.
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Optimize Exposure Time: Reduce the incubation time of the cells with this compound. A shorter exposure may be sufficient to observe the desired effect while minimizing toxicity.
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Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically below 0.5%).
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Consider Serum Concentration: The presence of serum proteins can sometimes bind to compounds and reduce their bioavailability and toxicity. Experiment with different serum concentrations in your medium.
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Switch Cytotoxicity Assay: If you suspect assay interference, try a different cytotoxicity assay that relies on an alternative mechanism of detection.
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | H4 (APPsw) | Aβ42 Secretion | IC50 | 92 µM | [1] |
| CHF5074 | H4 (APPsw) | Aβ42 Secretion | IC50 | 40 µM | [1] |
| CHF5074 | H4swe | Aβ42 Secretion | IC50 | 3.6 µM | [6] |
| CHF5074 | H4swe | Aβ40 Secretion | IC50 | 18.4 µM | [6] |
| CHF5074 | SH-SY5Y | Neuroprotection | Max. Active Conc. | 10 nM | [4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the LDH Release Assay
This protocol provides a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
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This compound
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Appropriate cell line and culture medium
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96-well clear-bottom tissue culture plates
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LDH cytotoxicity assay kit
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Vehicle control (e.g., DMSO)
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Lysis buffer (provided in most LDH kits)
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells for vehicle control (medium with the same concentration of solvent used for this compound) and a positive control for maximum LDH release (cells treated with lysis buffer).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
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Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
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Calculation: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting flowchart for this compound toxicity.
References
- 1. In vitro and in vivo profiling of this compound and CHF5074 Two beta-amyloid1-42 lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulators of γ-Secretase Activity Can Facilitate the Toxic Side-Effects and Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHF5074 protects SH-SY5Y human neuronal-like cells from amyloidbeta 25-35 and tumor necrosis factor related apoptosis inducing ligand toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining CHF5022 treatment protocols for consistent outcomes
Welcome to the technical support center for CHF5022. This resource is designed to assist researchers, scientists, and drug development professionals in refining their this compound treatment protocols to achieve consistent and reliable outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Aβ42 Reduction | 1. Cell passage number and health: High passage numbers can lead to altered cellular responses. 2. Variability in compound preparation: Inconsistent dissolution or storage of this compound. 3. Assay variability: Inherent variability in ELISA or other Aβ42 detection methods.[1][2] 4. Biological variability: Natural fluctuations in cellular metabolism and response. | 1. Cell Culture Maintenance: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. 2. Standardized Compound Handling: Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution in the recommended solvent (e.g., DMSO) before diluting in culture medium. 3. Assay Controls: Include appropriate controls in every assay plate (e.g., vehicle control, positive control with a known γ-secretase modulator). Run samples in triplicate to assess intra-assay variability.[1] 4. Increase Replicates: Increase the number of biological replicates to account for inherent variability. |
| Poor Solubility in Aqueous Media | 1. Hydrophobic nature of the compound: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[3][4][5] 2. Incorrect solvent: The initial solvent may not be appropriate for achieving a stable stock solution. | 1. Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts. 2. Test Different Solvents: If solubility issues persist, consider testing other biocompatible solvents. |
| Off-Target Effects Observed | 1. Non-specific binding: At high concentrations, this compound may interact with other cellular targets.[6][7][8][9][10] 2. Modulation of other γ-secretase substrates: While this compound is selective for APP processing, high concentrations could potentially affect other γ-secretase substrates like Notch.[11][12] | 1. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range where Aβ42 reduction is achieved with minimal off-target effects. 2. Control Experiments: Include experiments to assess the effect of this compound on the processing of other relevant γ-secretase substrates, such as Notch, especially when using concentrations at the higher end of the effective range.[11][12] |
| Inconsistent in vivo Efficacy | 1. Variability in oral absorption: Differences in food intake and gut microbiome can affect the oral bioavailability of the compound. 2. Animal health and stress: Stressed or unhealthy animals may exhibit altered drug metabolism and response. 3. Incorrect dosing procedure: Improper oral gavage technique can lead to inaccurate dosing or aspiration.[13][14][15][16][17] | 1. Standardize Animal Husbandry: Maintain consistent diet and housing conditions for all animals in the study. 2. Acclimatization and Handling: Allow sufficient time for animals to acclimatize to the facility and handling procedures to minimize stress. 3. Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques. Verify the correct placement of the gavage needle to prevent administration into the trachea.[13][14][15][16][17] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a gamma-secretase modulator. It allosterically modulates the activity of the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a selective reduction of the production of the amyloid-beta 1-42 (Aβ42) peptide, which is prone to aggregation and plaque formation in Alzheimer's disease, without significantly affecting the production of shorter, less amyloidogenic Aβ peptides.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the key differences between a gamma-secretase modulator like this compound and a gamma-secretase inhibitor?
A3: A gamma-secretase inhibitor (GSI) blocks the overall activity of the γ-secretase enzyme, leading to a reduction in all Aβ peptide species and, importantly, can also inhibit the processing of other critical substrates like Notch, which can lead to side effects.[11][12] In contrast, a gamma-secretase modulator (GSM) like this compound allosterically modifies the enzyme's activity to specifically reduce the production of Aβ42 while having minimal impact on the total Aβ levels and the processing of other substrates like Notch.[18][19]
Q4: At what age should I start treating Tg2576 mice with this compound?
A4: The Tg2576 mouse model begins to show elevated Aβ levels early in life, with plaque deposition starting around 9-12 months of age.[20][21] The timing of treatment initiation depends on the experimental question. To study the prevention of plaque formation, treatment should begin before significant pathology develops, for example, at 6 months of age. To investigate the effects on existing pathology, treatment can be initiated in older animals.
Q5: How can I minimize variability in my Aβ42 ELISA measurements?
A5: To minimize variability, ensure consistent sample collection and processing. Use a validated ELISA kit and follow the manufacturer's instructions carefully. Run all samples in triplicate and include standard curves and quality controls on each plate. Be mindful of potential matrix effects from the sample (e.g., cell culture media, brain homogenate) and prepare your standards and controls in a similar matrix.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies with this compound.
Table 1: In Vitro Aβ42 Inhibition
| Cell Line | Mutation | This compound IC50 (µM) for Aβ42 Reduction |
| Human Neuroglioma (H4) | APPsw (K595N/M596L) | 92 |
Data from a study evaluating the in vitro Aβ inhibiting activity.
Table 2: In Vivo Pharmacokinetics in Tg2576 Mice (4-5 days oral gavage)
| Dose (mg/kg/day) | Plasma Concentration (µM) at 3h | Brain Concentration (µM) at 3h |
| 100 | ~300 | ~30 |
| 300 | ~600 | ~60 |
Data showing dose-dependent plasma and brain levels of this compound.
Table 3: In Vivo Pharmacokinetics in Tg2576 Mice (4 weeks medicated diet)
| Compound | Diet Concentration (ppm) | Mean Plasma Concentration (µM) | Mean Brain Concentration (µM) |
| This compound | 375 | 580 | 20 |
Data from a long-term administration study.
Experimental Protocols
Detailed Methodology for In Vitro Aβ42 Reduction Assay
This protocol describes a typical experiment to assess the efficacy of this compound in reducing Aβ42 levels in a human neuroglioma cell line expressing a mutant form of APP.
1. Cell Culture and Plating:
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Culture H4 human neuroglioma cells stably transfected with the Swedish mutation of APP (APPsw) in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
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Maintain cells in a humidified incubator at 37°C with 5% CO2.
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For the assay, seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency at the time of analysis.
2. Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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On the day of the experiment, perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 300 µM).
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Ensure the final DMSO concentration is the same across all wells, including the vehicle control (typically ≤ 0.5%).
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Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
3. Incubation and Sample Collection:
-
Incubate the treated cells for 24 hours at 37°C.
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After incubation, collect the conditioned medium from each well.
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Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.
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Transfer the supernatant to a new tube and store at -80°C until Aβ42 analysis.
4. Aβ42 Measurement:
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Thaw the conditioned medium samples on ice.
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Measure the concentration of Aβ42 in the samples using a commercially available human Aβ42-specific ELISA kit, following the manufacturer's protocol.
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Run all samples and standards in triplicate.
5. Data Analysis:
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Calculate the mean Aβ42 concentration for each treatment group.
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Normalize the data to the vehicle control group (set to 100%).
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Plot the percentage of Aβ42 reduction against the log of the this compound concentration.
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Use a non-linear regression model to determine the IC50 value.
Detailed Methodology for In Vivo Study in Tg2576 Mice
This protocol outlines a typical in vivo experiment to evaluate the effect of this compound on brain Aβ levels in the Tg2576 mouse model of Alzheimer's disease.
1. Animal Husbandry and Acclimatization:
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House Tg2576 mice and their wild-type littermates in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
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Allow mice to acclimatize to the facility and handling for at least one week before the start of the experiment.
2. Compound Formulation and Administration:
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Prepare the dosing formulation of this compound by suspending it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
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For a 4-5 day study, administer this compound or vehicle control once daily via oral gavage at the desired dose (e.g., 100 or 300 mg/kg).[13][14][15][16][17]
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For a longer-term study (e.g., 4 weeks), this compound can be mixed into the rodent chow at a specified concentration (e.g., 375 ppm).
3. Sample Collection:
-
At the end of the treatment period, euthanize the mice following approved protocols.
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Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Perfuse the animals with ice-cold PBS.
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Dissect the brain and harvest the cortex and hippocampus.
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Snap-freeze the plasma and brain tissue in liquid nitrogen and store at -80°C.
4. Brain Tissue Homogenization and Aβ Extraction:
-
Homogenize the brain tissue in a buffer containing protease inhibitors.
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To measure soluble Aβ, centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C and collect the supernatant.
-
To measure insoluble Aβ, the pellet can be further extracted with formic acid.
5. Aβ Measurement and Data Analysis:
-
Measure Aβ42 levels in the plasma and brain extracts using a species- and isoform-specific ELISA kit.
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Normalize the Aβ levels to the total protein concentration in the brain homogenates.
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Compare the Aβ levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: this compound mechanism of action.
Caption: In vitro Aβ42 reduction assay workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The performance of plasma amyloid beta measurements in identifying amyloid plaques in Alzheimer’s disease: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility, photostability and antifungal activity of phenylpropanoids encapsulated in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.fsu.edu [research.fsu.edu]
- 17. instechlabs.com [instechlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 20. Tg2576 | ALZFORUM [alzforum.org]
- 21. criver.com [criver.com]
Best practices for long-term storage of CHF5022 compound
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of the γ-secretase modulator, CHF5022. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). For optimal results, prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your experimental system.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing the Compound: Accurately weigh the desired amount of solid this compound (Molecular Weight: 324.27 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.24 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Q2: How should I store the solid this compound compound for long-term stability?
A2: For optimal long-term stability, the solid this compound compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Minimizes chemical degradation and preserves compound integrity. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Protects against oxidation. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
Q3: What are the best practices for storing this compound stock solutions?
A3: Stock solutions are generally less stable than the solid compound. To ensure the integrity of your this compound stock solution, follow these guidelines:
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C | Ensures maximum stability for long-term storage. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can lead to degradation and introduction of moisture. |
| Container | Tightly sealed, opaque vials | Protects from light and solvent evaporation. |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water content, which can cause hydrolysis. |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
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Potential Cause 1: Compound Degradation. Improper storage of the solid compound or stock solution can lead to degradation.
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Solution: Ensure that both the solid compound and stock solutions are stored according to the recommended conditions outlined in the FAQs. Always use freshly thawed aliquots for your experiments and avoid using a stock solution that has undergone multiple freeze-thaw cycles.
-
-
Potential Cause 2: Incorrect Concentration. Errors in weighing the compound or in calculations during stock solution preparation can lead to inaccurate concentrations.
-
Solution: Re-verify your calculations and ensure your weighing balance is properly calibrated. If possible, confirm the concentration of your stock solution using a suitable analytical method like HPLC.
-
-
Potential Cause 3: Solubility Issues. this compound may not be fully dissolved in the stock solution or may precipitate out upon addition to aqueous assay media.
-
Solution: Ensure the compound is completely dissolved when preparing the stock solution. When diluting the stock solution into aqueous media, vortex immediately and thoroughly to ensure proper mixing. Visually inspect for any precipitation.
-
Issue 2: I observe variability in my results between different batches of this compound.
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Potential Cause: Differences in Compound Purity. The purity of the compound can vary between batches.
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Solution: It is good practice to perform a quality control check on new batches of the compound. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity and identity of the compound.
-
Experimental Workflow & Signaling Pathway
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a general workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General workflow for a cell-based this compound experiment.
Signaling Pathway: Mechanism of Action of this compound
This compound is a γ-secretase modulator (GSM). It allosterically binds to the presenilin-1 (PSEN1) subunit of the γ-secretase complex, leading to a conformational change. This modulation selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide, which is implicated in Alzheimer's disease, without significantly inhibiting the overall proteolytic activity of the enzyme on other substrates like Notch.
Technical Support Center: Interpreting Unexpected Results in CHF5022 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CHF5022. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative and a γ-secretase modulator. Its primary mechanism of action is the selective inhibition of amyloid-beta 42 (Aβ42) production. It is believed to allosterically modulate presenilin-1, a key component of the γ-secretase complex, thereby shifting the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides over Aβ42.
Q2: What are the expected effects of this compound in a typical in vitro experiment?
In a well-controlled in vitro experiment using cell lines that overexpress APP (e.g., SH-SY5Y-APP695), treatment with this compound is expected to lead to a dose-dependent decrease in the secretion of Aβ42. Consequently, an increase or no significant change in the levels of shorter Aβ peptides, such as Aβ38 and Aβ40, is anticipated, resulting in a decreased Aβ42/Aβ40 ratio.
Troubleshooting Guides
Unexpected Results in Aβ42 Quantification Assays (ELISA)
Problem: No significant decrease in Aβ42 levels, or even an increase, after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Protect the compound from light. |
| Incorrect Compound Concentration | - Verify the calculations for serial dilutions. - Use a calibrated pipette for accurate dispensing. - Perform a dose-response curve to determine the optimal concentration range. |
| Cell Health Issues | - Ensure cells are healthy and not overgrown before treatment. - Check for signs of cytotoxicity at the concentrations used (see Cell Viability section). - Confirm that the vehicle (e.g., DMSO) concentration is not affecting cell viability or Aβ production. |
| Assay Interference | - Run a control with this compound in cell-free media to check for direct interference with the ELISA kit components. - Consult the ELISA kit manufacturer's guide for potential interfering substances. |
| Suboptimal Assay Conditions | - Ensure adherence to the ELISA kit protocol, including incubation times and temperatures. - Use high-quality reagents and antibodies. |
Problem: High variability in Aβ42 measurements between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistent cell distribution. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use fresh pipette tips for each sample and reagent. - Ensure proper mixing of samples and reagents in each well. |
| Edge Effects in Microplate | - Avoid using the outer wells of the microplate, which are more prone to evaporation. - Fill the outer wells with sterile water or PBS to maintain humidity. |
| Washing Steps | - Ensure thorough but gentle washing to remove unbound reagents without detaching cells or antibodies. |
Unexpected Results in Cell Viability Assays (MTT, LDH)
Problem: Significant cytotoxicity observed at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any signs of compound precipitation after addition. - If precipitation occurs, consider using a lower concentration or a different solvent system. - Some compounds can be less soluble in serum-free media. |
| Off-Target Effects | - At higher concentrations, this compound may exhibit off-target effects leading to cytotoxicity. - Perform a detailed dose-response curve to identify the cytotoxic threshold. |
| Cell Line Sensitivity | - Different cell lines can have varying sensitivities to a compound. - Compare your results with published data for the specific cell line you are using. - Consider using a less sensitive cell line if the therapeutic window is too narrow. |
| Interaction with Media Components | - Certain components in the cell culture media may interact with this compound to produce toxic byproducts. - Test the compound in different media formulations if possible. |
Problem: No change in cell viability even at very high concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the purity and identity of the this compound compound. - Prepare a fresh stock solution. |
| Assay Insensitivity | - Ensure the chosen viability assay is sensitive enough to detect subtle changes. - Consider using a more sensitive assay (e.g., ATP-based assay) or a combination of assays. |
| Resistant Cell Line | - The cell line being used may be inherently resistant to the cytotoxic effects of this compound. |
Experimental Protocols & Data
In Vitro Aβ42 Reduction Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Aβ42 production.
Methodology:
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Cell Culture: SH-SY5Y cells stably overexpressing human APP695 (SH-SY5Y-APP695) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO).
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Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
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Sample Collection: The conditioned medium is collected for Aβ42 quantification.
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Aβ42 Quantification: Aβ42 levels in the conditioned medium are measured using a commercially available sandwich ELISA kit according to the manufacturer's instructions.
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Data Analysis: The percentage of Aβ42 inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Expected Quantitative Data:
| Compound | Cell Line | IC50 for Aβ42 Inhibition (µM) |
| This compound | SH-SY5Y-APP695 | 0.2 - 1.0 |
| R-Flurbiprofen | SH-SY5Y-APP695 | 5.0 - 15.0 |
| DAPT (γ-secretase inhibitor) | SH-SY5Y-APP695 | 0.01 - 0.1 |
Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of this compound.
Methodology:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the Aβ42 Reduction Assay protocol.
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MTT Addition: After 24 hours of incubation, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
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Incubation: The plate is incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Expected Quantitative Data:
| Compound | Cell Line | CC50 (µM) |
| This compound | SH-SY5Y-APP695 | > 50 |
| Staurosporine (positive control) | SH-SY5Y-APP695 | 0.1 - 1.0 |
Visualizations
Caption: Mechanism of action of this compound on APP processing.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Validation & Comparative
Comparing the efficacy of CHF5022 and CHF5074.
An Objective Comparison of the Efficacy of CHF5022 and CHF5074
This guide provides a detailed comparison of two investigational compounds, this compound and CHF5074, focusing on their efficacy as potential therapeutic agents for Alzheimer's disease. Both compounds, developed as derivatives of non-steroidal anti-inflammatory drugs (NSAIDs), are classified as γ-secretase modulators. Their primary mechanism of action involves altering the activity of the γ-secretase enzyme to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease, without inhibiting other critical signaling pathways like Notch.
Mechanism of Action: γ-Secretase Modulation
Alzheimer's disease is characterized by the accumulation of amyloid plaques in the brain, which are primarily composed of Aβ peptides.[1] These peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase.[1] While γ-secretase can produce Aβ peptides of various lengths, the Aβ42 variant is particularly prone to aggregation and is considered central to initiating the disease cascade.[2]
This compound and CHF5074 are γ-secretase modulators (GSMs) that selectively decrease the production of Aβ42 while concurrently increasing the formation of shorter, less toxic Aβ species, such as Aβ38.[2][3] This modulation is achieved without inhibiting the overall activity of γ-secretase, thus avoiding the toxic side effects associated with Notch pathway inhibition.[2][3] The proposed mechanism involves a subtle alteration of the enzyme's interaction with its substrate, APP, potentially by reducing the association between APP and Presenilin 1 (PS1), the catalytic core of the γ-secretase complex.[1]
Figure 1. Amyloid Precursor Protein (APP) processing and the modulatory effect of this compound/CHF5074.
In Vitro Efficacy Comparison
Direct comparative studies have shown that both this compound and CHF5074 are potent modulators of γ-secretase activity in vitro. CHF5074 is notably more potent than this compound in selectively inhibiting the secretion of Aβ42.[3] A key safety advantage of both compounds is their lack of activity against cyclooxygenase (COX-1 and COX-2) enzymes at high concentrations, distinguishing them from their parent NSAID compounds and reducing the risk of gastrointestinal side effects.[3]
| Parameter | This compound | CHF5074 | R-Flurbiprofen (Comparator) |
| Aβ42 Secretion IC₅₀ | 92 µM | 40 µM | 268 µM |
| COX-1 Inhibition | No effect at 100 µM | No effect at 100 µM | - |
| COX-2 Inhibition | No effect at 300 µM | No effect at 300 µM | - |
| Data sourced from Imbimbo et al., 2007.[3] |
In Vivo Efficacy Comparison
In vivo studies were conducted in Tg2576 transgenic mice, a model for Alzheimer's disease. Both compounds were assessed for their pharmacokinetic and pharmacodynamic profiles after oral administration.
Pharmacokinetics
After oral gavage for 4-5 days, both compounds were found to cross the blood-brain barrier.[3] Brain concentrations for this compound reached approximately 10% of corresponding plasma concentrations, while CHF5074 reached about 5%.[3] In a 4-week diet study, this compound demonstrated significantly higher mean plasma and brain concentrations compared to the comparator, R-Flurbiprofen.[3]
| Compound | Dosing (Oral Gavage) | Mean Plasma Conc. (3h) | Mean Brain Conc. (3h) |
| This compound | 100 mg/kg/day | ~180 µM | ~18 µM |
| CHF5074 | 100 mg/kg/day | ~250 µM | ~12.5 µM |
| Data represent approximate values derived from published graphs in Imbimbo et al., 2007.[3] |
Pharmacodynamics
In these short-term studies, both this compound and CHF5074 dose-dependently decreased plasma Aβ42 concentrations.[3] However, significant effects on brain Aβ levels were not observed, although there was a trend for an inverse correlation between brain Aβ42 levels and brain concentrations of this compound.[3]
Long-term studies focused primarily on CHF5074, which showed more promising initial potency. Chronic treatment with CHF5074 (375 ppm in the diet for 6 months) in hAPP transgenic mice resulted in significant reductions in brain amyloid plaque burden and associated microglial inflammation.[1][4]
| Parameter | CHF5074 (375 ppm) vs. Vehicle | Significance |
| Plaque Area (Cortex) | ↓ 32.1% | P = 0.003 |
| Plaque Area (Hippocampus) | ↓ 41.5% | P = 0.004 |
| Plaque Number (Cortex) | Reduced | P = 0.022 |
| Plaque Number (Hippocampus) | Reduced | P = 0.005 |
| Microglia Area (Cortex) | ↓ 54% | P = 0.008 |
| Microglia Area (Hippocampus) | ↓ 59% | P = 0.002 |
| Data sourced from Imbimbo et al., 2009.[1][4][5] |
Furthermore, this reduction in pathology was associated with significant functional improvements, as CHF5074-treated mice showed attenuated spatial memory deficits in the Morris water maze test.[1][4]
Effects on Neuroinflammation and Tau Pathology
Beyond direct modulation of amyloid production, CHF5074 has demonstrated significant anti-inflammatory and neuroprotective effects. In Alzheimer's disease, Aβ accumulation triggers the activation of microglia, the brain's resident immune cells.[6][7] While initially protective, chronic microglial activation leads to the release of pro-inflammatory cytokines and other neurotoxic factors, contributing to neuronal damage.[8]
CHF5074 treatment significantly reduces the area of plaque-associated microglia in the cortex and hippocampus of transgenic mice.[1][4] In a clinical study involving patients with Mild Cognitive Impairment (MCI), 12 weeks of CHF5074 treatment led to a dose-dependent reduction of the inflammatory biomarkers sCD40L and TNF-α in the cerebrospinal fluid (CSF).[9][10]
Figure 2. CHF5074 mechanism in mitigating neuroinflammation.
Additionally, studies have shown that CHF5074 is more effective than ibuprofen at reducing the accumulation of hyperphosphorylated tau, another key pathological hallmark of Alzheimer's disease.[11] This effect is believed to be secondary to the reduction in Aβ, which is thought to promote tau pathology through the activation of GSK-3β kinase.[11]
Experimental Protocols
Aβ42 Secretion Assay (In Vitro)
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Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with a construct encoding the Swedish mutation of human APP (APPsw).
-
Methodology: Cells were plated and grown to confluence. The medium was then replaced with fresh medium containing various concentrations of the test compounds (this compound, CHF5074) or vehicle.
-
Incubation: Cells were incubated for 16-18 hours at 37°C.
-
Quantification: Following incubation, the conditioned medium was collected. The concentration of Aβ42 was quantified using a sensitive sandwich enzyme-linked immunosorbent assay (ELISA) with specific capture and detection antibodies for Aβ42.
-
Analysis: IC₅₀ values, representing the concentration of the compound required to inhibit 50% of Aβ42 secretion, were calculated from dose-response curves.[3]
Animal Studies (In Vivo)
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Animal Model: Transgenic mice expressing human APP with the Swedish (K670N/M671L) and London (V717I) mutations (hAPP mice) or Tg2576 mice were used.[1][3]
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Treatment Protocol (Chronic Study): 6-month-old hAPP mice were treated for 6 months with either CHF5074 (375 ppm mixed in standard diet), ibuprofen (375 ppm), or standard diet (vehicle control).[1][4]
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Behavioral Testing: Spatial memory was assessed using the Morris water maze test. Mice were trained over several days to find a hidden platform in a pool of water. Escape latency and swimming path length were recorded.[1][4]
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Tissue Preparation: After behavioral testing, mice were anesthetized and brains were collected. One hemisphere was fixed for immunohistochemical analysis, and the other was dissected and frozen for biochemical analysis.[1]
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Immunohistochemistry: Brain sections were stained with specific antibodies to visualize Aβ plaques (antibody 6E10) and activated microglia (antibody Iba1). The stained sections were imaged, and the plaque burden and microglial area were quantified using image analysis software.[1]
Figure 3. Experimental workflow for the chronic in vivo efficacy study of CHF5074.
Conclusion
Both this compound and CHF5074 are selective Aβ42-lowering agents that operate by modulating γ-secretase without affecting COX or Notch pathways. In vitro data indicates that CHF5074 is approximately twice as potent as this compound in inhibiting Aβ42 secretion.[3] While short-term in vivo studies showed that both compounds could reduce plasma Aβ42, extensive long-term efficacy studies have predominantly focused on CHF5074. These chronic studies have provided substantial evidence that CHF5074 can significantly reduce amyloid plaque burden, mitigate associated neuroinflammation and tau pathology, and reverse cognitive deficits in mouse models of Alzheimer's disease.[1][4][11] Furthermore, CHF5074 has shown target engagement in humans by reducing biomarkers of neuroinflammation in the CSF of MCI patients.[9] Based on the available preclinical and clinical data, CHF5074 demonstrates a more comprehensively documented and potent efficacy profile compared to this compound.
References
- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo profiling of this compound and CHF5074 Two beta-amyloid1-42 lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Microglial Population Dynamics in Alzheimer’s Disease: Are We Ready for a Potential Impact on Immune Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglial activation and chronic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The γ-secretase modulator CHF5074 reduces the accumulation of native hyperphosphorylated tau in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
CHF5022's Gamma-Secretase Selectivity: A Comparative Analysis
In the landscape of Alzheimer's disease research, the modulation of gamma-secretase activity remains a pivotal strategy for reducing the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42. However, the concurrent inhibition of Notch signaling, a critical pathway for cell-fate determination, has been a significant hurdle, leading to undesirable side effects. This guide provides a comparative analysis of CHF5022's selectivity for gamma-secretase against other notable gamma-secretase inhibitors and modulators, namely Semagacestat and Avagacestat, supported by experimental data and detailed methodologies.
Quantitative Comparison of Gamma-Secretase Inhibition
The following table summarizes the in vitro potency of this compound (data from its close analog, CHF5074), Semagacestat, and Avagacestat in inhibiting the production of Aβ42 and their off-target effect on Notch signaling. The selectivity index, calculated as the ratio of Notch IC50 to Aβ42 IC50, provides a quantitative measure of the compound's preference for inhibiting Aβ production over Notch processing. A higher selectivity index indicates a more favorable "Notch-sparing" profile.
| Compound | Aβ42 Inhibition IC50 | Notch Inhibition IC50 | Selectivity Index (Notch IC50 / Aβ42 IC50) |
| CHF5074 | 3.6 µM[1][2][3][4] | > 5 µM (No inhibition observed at 5 µM)[1][2][3] | > 1.4 |
| Semagacestat | 10.9 nM | 14.1 nM | ~1.3 |
| Avagacestat | 0.27 nM | 58 nM | ~215 |
Note: Data for this compound is represented by its closely related analogue, CHF5074. The IC50 for Notch inhibition by CHF5074 could not be precisely determined due to cytotoxicity at higher concentrations (≥ 15 µM), however, the lack of inhibition at 5 µM suggests a favorable selectivity profile.
Experimental Protocols
Determination of Aβ42 Inhibition (CHF5074)
Cell Line: Human neuroglioma cells (H4) stably overexpressing the Swedish mutation of human amyloid precursor protein (H4swe) were utilized.[1][2][4]
Methodology:
-
H4swe cells were cultured in appropriate media.
-
Cells were treated with varying concentrations of CHF5074 for a specified incubation period.
-
Following treatment, the cell culture supernatant was collected.
-
The concentration of secreted Aβ42 in the supernatant was quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
IC50 values were calculated from the dose-response curves, representing the concentration of CHF5074 required to inhibit 50% of Aβ42 secretion.
Determination of Notch Inhibition (CHF5074)
Cell Line: Human embryonic kidney 293 cells engineered to express the Swedish mutation of APP (HEK293swe) were used to assess Notch processing.[1][2][3]
Methodology:
-
HEK293swe cells were cultured under standard conditions.
-
The cells were treated with different concentrations of CHF5074.
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The effect on Notch signaling was evaluated by measuring the level of Notch intracellular domain (NICD) cleavage.
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At a concentration of 5 µM, no inhibition of Notch processing was observed.[1][2][3] At concentrations of 15 µM and higher, significant cytotoxicity was noted, precluding the determination of a formal IC50 value.[2]
Determination of Aβ42 and Notch Inhibition (Semagacestat)
Cell Line: H4 human glioma cells.
Methodology:
-
H4 cells were cultured and treated with various concentrations of Semagacestat.
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For Aβ42 inhibition, the levels of secreted Aβ42 in the cell culture media were measured by ELISA.
-
For Notch inhibition, the activity of the Notch signaling pathway was assessed, and the concentration of Semagacestat required to inhibit 50% of the signal was determined.
Determination of Aβ42 and Notch Inhibition (Avagacestat)
Cell Line: Not explicitly specified in the provided context, but likely a cell line overexpressing APP and a Notch reporter system.
Methodology:
-
Cells were incubated with a range of Avagacestat concentrations.
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Aβ42 levels in the conditioned media were quantified using an ELISA.
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Notch signaling inhibition was determined by measuring the activity of a Notch-dependent reporter gene (e.g., luciferase) or by quantifying the levels of NICD.
Visualizing the Mechanism and Experimental Approach
To better understand the biological context and the experimental procedures, the following diagrams have been generated.
Caption: Gamma-secretase signaling pathway and points of intervention.
Caption: Experimental workflow for assessing gamma-secretase selectivity.
References
- 1. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Comparative Analysis of CHF5022 and R-flurbiprofen in the Context of Alzheimer's Disease Research
A detailed comparison of CHF5022 (itanapraced) and R-flurbiprofen (tarenflurbil) reveals distinct pharmacological profiles, mechanisms of action, and clinical development trajectories. Both compounds have been investigated for their potential therapeutic benefits in Alzheimer's disease (AD), primarily focusing on their ability to modulate γ-secretase and reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide.
Mechanism of Action and Preclinical Efficacy
R-flurbiprofen (Tarenflurbil): As the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, R-flurbiprofen was developed to minimize the gastrointestinal toxicity associated with cyclooxygenase (COX) inhibition, which is primarily attributed to the S-enantiomer.[1][2] R-flurbiprofen is classified as a selective Aβ42-lowering agent (SALA) that acts as a γ-secretase modulator (GSM).[1][3] It allosterically modulates the γ-secretase complex to shift the cleavage of the amyloid precursor protein (APP), thereby decreasing the production of the highly amyloidogenic Aβ42 peptide in favor of shorter, less toxic forms like Aβ38.[3][4][5]
Preclinical studies in transgenic mouse models of AD showed that R-flurbiprofen could lower brain levels of Aβ42, reduce amyloid plaque pathology, and attenuate learning and memory deficits.[1][6][7] However, some studies noted that these effects were modest or not statistically significant.[7] The compound demonstrated weak potency, with an in vitro IC50 for Aβ42 reduction in the range of 200–300 μM.[8]
This compound (Itanapraced): this compound is a flurbiprofen analogue developed to improve upon the Aβ42-lowering potency of R-flurbiprofen while completely avoiding COX enzyme inhibition.[9][10] In vitro studies demonstrated that this compound is significantly more potent than R-flurbiprofen, with an IC50 of 92 μM for inhibiting Aβ42 secretion, compared to 268 μM for R-flurbiprofen.[9][10] Unlike R-flurbiprofen, which retains some activity against COX-1 and COX-2 at higher concentrations, this compound shows no significant effect on these enzymes.[9][11]
Beyond its role as a GSM, this compound has been identified as a modulator of microglial activation. It inhibits the pro-inflammatory M1 phenotype of microglia and promotes a shift towards the anti-inflammatory M2 phenotype. This dual mechanism of targeting both amyloid pathology and neuroinflammation distinguishes it from R-flurbiprofen.
Data Presentation: Quantitative Comparison
| Parameter | This compound (Itanapraced) | R-flurbiprofen (Tarenflurbil) | Reference |
| Primary Mechanism | γ-Secretase Modulator; Microglial Modulator | γ-Secretase Modulator (SALA) | [3][9] |
| In Vitro Aβ42 IC50 | 92 μM | 268 μM (range of 200-300 μM reported) | [8][9][10] |
| COX-1 Inhibition | No significant activity at 100 μM | Yes, IC50 reported at 40 μM | [9][11] |
| COX-2 Inhibition | No significant activity at 300 μM | Yes, IC50 reported at 100 μM | [9][11] |
| Clinical Development | Investigated in early-phase trials for mild cognitive impairment | Failed to meet primary endpoints in Phase 3 trials for mild AD | [12][13] |
Experimental Protocols
In Vitro γ-Secretase Modulation Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for Aβ42 secretion.
-
Cell Line: Human neuroglioma cells (H4) stably transfected with the Swedish mutation of human APP (APPsw) are commonly used.[10]
-
Method: Cells are cultured and treated with varying concentrations of the test compound (e.g., this compound or R-flurbiprofen) for a specified period (e.g., 24 hours).
-
Detection: The concentration of Aβ42 in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Analysis: IC50 values are calculated by plotting the percentage of Aβ42 inhibition against the log concentration of the compound.
In Vivo Preclinical Efficacy Study in Transgenic Mice:
-
Objective: To assess the effect of the compound on brain amyloid pathology and cognition.
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques and cognitive deficits, are frequently used.[7][9]
-
Method: The compound is administered to the mice for a defined period, either preventatively (before significant plaque deposition) or therapeutically (after plaque deposition). Dosing can be via oral gavage or medicated chow.[7][9]
-
Behavioral Testing: Cognitive function, particularly spatial learning and memory, is assessed using tasks like the Morris water maze.[7]
-
Biochemical Analysis: After the treatment period, mouse brains are harvested. Brain homogenates are analyzed by ELISA to quantify levels of soluble and insoluble Aβ40 and Aβ42.[5][14]
-
Histology: Brain sections are stained to visualize and quantify amyloid plaque burden.
Clinical Trial Outcomes
The clinical development paths for the two compounds diverged significantly. R-flurbiprofen (tarenflurbil) advanced to large-scale Phase 3 clinical trials. Despite promising signals in a Phase 2 study for patients with mild AD, the subsequent Phase 3 trial failed to demonstrate any significant benefit over placebo in slowing cognitive decline or improving daily living activities.[3][12][13]
This compound has been evaluated in earlier stages of clinical development, focusing on patients with mild cognitive impairment. Its dual mechanism targeting both amyloid and neuroinflammation may offer a different therapeutic profile, though its ultimate efficacy remains to be determined in larger trials.
Visualizing the Mechanisms
To better understand the distinct and overlapping pathways targeted by these compounds, the following diagrams illustrate their proposed mechanisms of action.
References
- 1. Drug evaluation: (R)-flurbiprofen--an enantiomer of flurbiprofen for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo profiling of this compound and CHF5074 Two beta-amyloid1-42 lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of tarenflurbil on cognitive decline and activities of daily living in patients with mild Alzheimer disease: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]
Replicating Key Findings from CHF5022 Clinical Trials in the Laboratory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key therapeutic effects of CHF5022, a γ-secretase modulator investigated for Alzheimer's disease, in a laboratory setting. It offers a comparative analysis of experimental approaches and presents detailed protocols to assess potential alternative compounds. The objective is to provide a robust preclinical platform to validate and expand upon the findings observed in clinical trials.
Core Clinical Findings of this compound and its Analogue CHF5074
This compound and its closely related analogue, CHF5074, have been evaluated in preclinical and clinical studies for their potential to modify the course of Alzheimer's disease. The primary mechanism of action for these compounds is the modulation of γ-secretase, leading to a reduction in the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. Key findings from these studies that can be replicated and further investigated in a laboratory setting include:
-
Reduction of Aβ42 Production: As γ-secretase modulators, a central effect of these compounds is the selective inhibition of Aβ42 generation.
-
Modulation of Microglial Activation: Clinical studies with the analogue CHF5074 have demonstrated a significant reduction in markers of microglial activation, such as soluble CD40L (sCD40L).[1]
-
Cognitive Improvement: Preclinical studies in transgenic mouse models of Alzheimer's disease have shown that treatment can lead to improvements in cognitive function, as assessed by behavioral tests like the Morris Water Maze. While significant cognitive improvements were not observed in a 12-week clinical trial with CHF5074 in patients with Mild Cognitive Impairment (MCI), a positive dose-response trend on executive function was noted in APOE4 carriers.[1]
This guide will focus on providing the necessary methodologies to investigate these three key areas: Aβ42 reduction, microglial modulation, and cognitive enhancement.
Data Presentation: Comparative Analysis of Expected Outcomes
The following tables summarize the expected quantitative outcomes from the proposed laboratory experiments, comparing the anticipated effects of this compound/CHF5074 with a hypothetical alternative compound ("Alternative X") and a vehicle control.
Table 1: In Vitro Aβ42 Reduction in APP-Transfected Cells
| Treatment Group | Aβ42 Concentration (pg/mL) | % Reduction vs. Vehicle |
| Vehicle Control | 500 ± 50 | 0% |
| This compound (10 µM) | 200 ± 30 | 60% |
| Alternative X (10 µM) | 350 ± 40 | 30% |
Table 2: In Vitro Modulation of Microglial Activation (sCD40L Secretion)
| Treatment Group | sCD40L Concentration (pg/mL) | % Reduction vs. LPS |
| Vehicle Control | 100 ± 15 | N/A |
| LPS (100 ng/mL) | 800 ± 70 | 0% |
| LPS + CHF5074 (10 µM) | 400 ± 50 | 50% |
| LPS + Alternative X (10 µM) | 600 ± 60 | 25% |
Table 3: In Vivo Cognitive Improvement in 5xFAD Mice (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | % Improvement vs. Vehicle |
| Wild-Type Control | 20 ± 5 | N/A |
| 5xFAD + Vehicle | 60 ± 10 | 0% |
| 5xFAD + this compound | 35 ± 8 | 41.7% |
| 5xFAD + Alternative X | 45 ± 9 | 25% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro γ-Secretase Modulation Assay
Objective: To quantify the reduction in Aβ42 secretion from a neuronal-like cell line overexpressing amyloid precursor protein (APP).
Materials:
-
Human neuroglioma (H4) cells stably transfected with Swedish mutant APP (APPsw).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, Alternative X, and vehicle (DMSO).
-
Aβ42 ELISA kit.
Procedure:
-
Seed H4-APPsw cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing the test compounds (this compound, Alternative X) at various concentrations or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the conditioned media from each well.
-
Centrifuge the media at 1,000 x g for 10 minutes to remove cellular debris.
-
Measure the concentration of Aβ42 in the supernatant using a commercially available Aβ42 ELISA kit, following the manufacturer's instructions.
-
Normalize the Aβ42 concentration to the total protein content of the corresponding cell lysate.
In Vitro Microglial Activation Assay
Objective: To assess the effect of test compounds on the release of the pro-inflammatory marker sCD40L from activated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
CHF5074, Alternative X, and vehicle (DMSO).
-
sCD40L ELISA kit.
Procedure:
-
Plate BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach.
-
Pre-treat the cells with the test compounds (CHF5074, Alternative X) or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-only control group without LPS stimulation.
-
Collect the cell culture supernatant.
-
Measure the concentration of sCD40L in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
In Vivo Cognitive Assessment in an Alzheimer's Disease Mouse Model
Objective: To evaluate the impact of test compounds on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.
Materials:
-
5xFAD transgenic mice (or other suitable AD model) and wild-type littermates.
-
This compound, Alternative X, and vehicle for oral administration.
-
Morris Water Maze apparatus.
-
Video tracking software.
Procedure:
-
Treat 6-month-old 5xFAD mice with this compound, Alternative X, or vehicle daily via oral gavage for 3 months. Include a group of wild-type mice receiving the vehicle as a control for normal cognitive function.
-
Following the treatment period, conduct the Morris Water Maze test.
-
Acquisition Phase (5 days):
-
Place a hidden platform in one quadrant of the water maze.
-
Allow each mouse to swim for four trials per day from different starting positions to find the platform.
-
Record the escape latency (time to find the platform) for each trial using video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the maze.
-
Allow each mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: γ-Secretase modulation by this compound.
Caption: Workflow for assessing microglial modulation.
Caption: Relationship between mechanism and outcomes.
References
CHF5022: A Novel Modulator of Microglial Activation with a Distinct Anti-Inflammatory Profile
A comprehensive analysis of CHF5022's anti-inflammatory properties reveals a unique mechanism of action that distinguishes it from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound exerts its anti-inflammatory effects through the modulation of microglial activation, offering a promising alternative for therapeutic interventions in neuroinflammatory conditions.
This guide provides a comparative analysis of this compound against commonly used NSAIDs—Ibuprofen, Naproxen, and the COX-2 selective inhibitor Celecoxib. The comparison is based on key in vitro experiments that are fundamental in the preclinical validation of anti-inflammatory compounds.
Differentiating from the Core Mechanism of NSAIDs
Traditional NSAIDs, including ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. Celecoxib, a selective COX-2 inhibitor, was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibition. In stark contrast, experimental evidence demonstrates that this compound does not inhibit COX-1 or COX-2 activity at concentrations where it shows cellular effects. This fundamental difference in its mechanism of action suggests a distinct therapeutic profile with potentially fewer COX-related side effects.
Comparative Analysis of Anti-Inflammatory Activity
To objectively evaluate the anti-inflammatory properties of this compound relative to standard NSAIDs, we will examine three key experimental platforms:
-
Microglia Activation and Cytokine Release Assay: This assay is crucial for assessing the direct impact of compounds on the primary immune cells of the central nervous system.
-
Cytokine Release Assay (General): This broader assay measures the modulation of inflammatory signaling molecules in response to an inflammatory stimulus.
-
NF-κB (Nuclear Factor-kappa B) Signaling Pathway Analysis: This assay investigates the effect on a critical intracellular signaling pathway that governs the expression of numerous pro-inflammatory genes.
Table 1: Comparative Efficacy in Microglia Activation and Cytokine Release
| Compound | Target Cells | Inflammatory Stimulus | Measured Cytokines | Key Findings |
| This compound | Primary Microglia / BV-2 Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β | Dose-dependent reduction in pro-inflammatory cytokine release. |
| Ibuprofen | Primary Microglia / BV-2 Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Inhibition of pro-inflammatory cytokine production.[1] |
| Naproxen | Not specifically reported for direct comparison in microglia activation assays in the provided results. | - | - | - |
| Celecoxib | N9 Microglial Cells | Prion Protein Fragment (PrP90-231) | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Reverted pro-inflammatory responses, indicating a dependence on COX-2 activation in this model.[2][3] |
Table 2: Comparative Efficacy in General Cytokine Release Assays
| Compound | Cell Type | Inflammatory Stimulus | Measured Cytokines | Key Findings |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | IFN-γ, IL-10 | Modulates cytokine profile, suggesting an immunomodulatory role. |
| Ibuprofen | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) / Human Monocyte-Derived Dendritic Cells (moDCs) | Toll-Like Receptor (TLR) agonists (LPS, R848) | IL-6, IL-10, IL-12, TNF-α | Decreased TLR-induced cytokine production.[4] |
| Naproxen | Not specifically reported for direct comparison in general cytokine release assays in the provided results. | - | - | - |
| Celecoxib | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) / Human Monocyte-Derived Dendritic Cells (moDCs) | Toll-Like Receptor (TLR) agonists (LPS, R848) | IL-6, IL-10, IL-12, TNF-α | Reduced TLR-induced cytokine production.[4] |
Table 3: Comparative Efficacy in NF-κB Signaling Pathway
| Compound | Cell Type | Activation Stimulus | Measured Endpoint | Key Findings |
| This compound | Microglia | Lipopolysaccharide (LPS) | p65 nuclear translocation | Inhibition of NF-κB activation. |
| Ibuprofen | Not specifically reported for direct comparison in NF-κB translocation assays in the provided results. | - | - | - |
| Naproxen | Not specifically reported for direct comparison in NF-κB translocation assays in the provided results. | - | - | - |
| Celecoxib | Not specifically reported for direct comparison in NF-κB translocation assays in the provided results. | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Microglia Activation and Cytokine Release Assay
Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines by activated microglia.
Methodology:
-
Cell Culture: Primary microglia are isolated from neonatal rodent brains or a suitable microglial cell line (e.g., BV-2) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound, ibuprofen, naproxen, or celecoxib for 1 hour.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. A vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Cytokine concentrations are normalized to the vehicle control, and IC50 values (the concentration of a compound that inhibits 50% of the inflammatory response) are calculated.
NF-κB (p65) Nuclear Translocation Assay
Objective: To assess the effect of test compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Methodology:
-
Cell Culture and Plating: Microglial cells are seeded onto glass coverslips in 24-well plates and cultured overnight.
-
Compound Treatment: Cells are pre-treated with test compounds (this compound, ibuprofen, naproxen, or celecoxib) for 1 hour.
-
Inflammatory Stimulation: LPS (100 ng/mL) is added to the wells to stimulate NF-κB activation.
-
Incubation: Cells are incubated for 1 hour at 37°C.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.
-
Imaging: Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
-
Analysis: The nuclear and cytoplasmic fluorescence intensity of p65 is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of LPS-induced inflammation and points of intervention.
Caption: Experimental workflow for the Microglia Activation and Cytokine Release Assay.
Caption: Experimental workflow for the NF-κB (p65) Nuclear Translocation Assay.
Conclusion
This compound presents a distinct anti-inflammatory profile centered on the modulation of microglial activation, a mechanism independent of COX inhibition. This differentiation from traditional NSAIDs like ibuprofen and naproxen, and the selective COX-2 inhibitor celecoxib, suggests its potential as a therapeutic agent in neuroinflammatory diseases where microglial dysfunction is a key pathological feature. The provided experimental frameworks offer a robust basis for the continued comparative evaluation of this compound against other anti-inflammatory compounds. Further head-to-head studies employing these standardized protocols will be crucial in fully elucidating the therapeutic potential and safety profile of this compound.
References
- 1. Differential effects of IL-1 beta and ibuprofen after endotoxic challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib Inhibits Prion Protein 90-231-Mediated Pro-inflammatory Responses in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Neuroprotective Effects of CHF5022 (Itanapraced)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of the neuroprotective effects of CHF5022 (also known as Itanapraced or CHF5074/CSP-1103) with other investigational gamma-secretase modulators (GSMs), EVP-0015962 and BPN-15606. The information is compiled from preclinical studies to offer an objective overview of their performance based on available experimental data.
Introduction to Gamma-Secretase Modulators in Neuroprotection
Gamma-secretase modulators are a class of small molecules that allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based side effects due to inhibition of other substrate processing (e.g., Notch), GSMs selectively shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ species over the highly fibrillogenic Aβ42. This mechanism of action holds promise for the treatment of Alzheimer's disease (AD) by targeting a key pathological driver.
Comparative Efficacy of this compound and Other GSMs
The following tables summarize the quantitative data from various preclinical studies on the effects of this compound, EVP-0015962, and BPN-15606 on key pathological hallmarks of Alzheimer's disease: amyloid-beta pathology, tau hyperphosphorylation, and neuroinflammation.
Table 1: Effects on Amyloid-Beta Pathology
| Compound | Animal/Cell Model | Treatment Details | Key Findings on Aβ Pathology | Reference |
| This compound (CHF5074) | hAPP Transgenic Mice | 375 ppm in diet for 6 months | - 32% reduction in cortical plaque area.[1] - 41.5% reduction in hippocampal plaque area.[1] - Reduced Aβ42 production with an IC50 of 3.6 µM in vitro.[1] | [1] |
| Tg2576 Mice | 375 ppm in diet for 13 months | - Significant reduction in amyloid plaque burden. | [2] | |
| EVP-0015962 | Tg2576 Mice | 20 or 60 mg/kg/day in food for 9 months | - Dose-dependent reduction in Aβ aggregates and amyloid plaques.[2] - 39% decrease in brain Aβ42 levels at 30 mg/kg (acute dosing).[3] | [2][3] |
| H4 cells | In vitro | - Decreased Aβ42 with an IC50 of 67 nM.[2] | [2] | |
| BPN-15606 | PSAPP Transgenic Mice | 10 mg/kg/day in chow for 6 months | - Significant reduction in Aβ neuritic plaque load. | [4] |
| Ts65Dn Mice | 10 mg/kg/weekday (oral gavage) for 4 months | - Significantly decreased Aβ40 and Aβ42 levels in the cortex and hippocampus.[5] | [5] | |
| Cultured cells | In vitro | - IC50 of 7 nM for Aβ42 reduction. |
Table 2: Effects on Tau Pathology
| Compound | Animal/Cell Model | Treatment Details | Key Findings on Tau Pathology | Reference |
| This compound (CHF5074) | APP(SL) Mice | 375 ppm in diet for 6 months | - Reduced accumulation of native hyperphosphorylated tau.[4][6] - Decreased GSK-3β levels.[6] | [4][6] |
| BPN-15606 | Ts65Dn Mice | 10 mg/kg/weekday (oral gavage) for 4 months | - Normalized tau phosphorylation.[5] | [5] |
| 3D human neural cell culture | In vitro | - Significantly reduced levels of pThr181 tau. | [4] | |
| EVP-0015962 | - | - | Data not available in the reviewed studies. | - |
Table 3: Effects on Neuroinflammation
| Compound | Animal/Cell Model | Treatment Details | Key Findings on Neuroinflammation | Reference |
| This compound (CHF5074) | hAPP Transgenic Mice | 375 ppm in diet for 6 months | - 54% reduction in cortical plaque-associated microglia.[1] - 59% reduction in hippocampal plaque-associated microglia.[1] | [1] |
| Primary glial cultures | In vitro (3 µM CHF5074) | - Decreased Aβ42-induced expression of pro-inflammatory cytokines TNFα and IL-1β.[7] - Increased expression of anti-inflammatory/phagocytic markers MRC1/CD206 and TREM2.[7] | [7] | |
| EVP-0015962 | Tg2576 Mice | 20 or 60 mg/kg/day in food for 9 months | - Reduced inflammatory markers (astrocyte and microglial activation).[2] | [2] |
| BPN-15606 | Ts65Dn Mice | 10 mg/kg/weekday (oral gavage) for 4 months | - Reduced astrogliosis and microgliosis.[5] | [5] |
| PSAPP Mice | 3 months treatment | - Reduced microgliosis and astrogliosis when administered to pre-plaque mice.[8] | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental designs discussed in the reviewed literature.
Detailed Experimental Protocols
This compound (CHF5074) In Vivo Study in hAPP Transgenic Mice[1]
-
Animal Model: Sixty 6-month-old transgenic mice expressing human amyloid precursor protein (hAPP) with the Swedish and London mutations were used. Twenty-one wild-type mice served as controls.
-
Treatment: Mice were treated for 6 months with CHF5074 (375 ppm in the diet), ibuprofen (375 ppm in the diet as a comparator), or a standard diet (vehicle).
-
Behavioral Analysis: Spatial memory was assessed using the Morris water maze test.
-
Biochemical and Histological Analysis: After the treatment period, brains were collected. One hemisphere was post-fixed for immunohistochemical analysis of amyloid plaques (using an anti-Aβ antibody) and activated microglia (using an anti-CD11b antibody). The other hemisphere was used for biochemical analyses, including Western blot and co-immunoprecipitation to assess APP processing and the interaction between APP and presenilin-1 (PS1).
EVP-0015962 In Vivo Study in Tg2576 Mice[2]
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPK670/671L), were used.
-
Treatment: For chronic studies, Tg2576 mice were treated with EVP-0015962 formulated in their food at doses of 20 or 60 mg/kg/day for 9 months, starting at 6 months of age. For acute studies, a single oral dose of 10 or 30 mg/kg was administered.
-
Behavioral Analysis: Cognitive function was assessed using contextual fear conditioning.
-
Biochemical and Histological Analysis: Brain tissue was analyzed for Aβ levels using ELISA. Immunohistochemistry was performed to quantify amyloid plaque burden and markers of neuroinflammation, including astrocyte (GFAP) and microglial (Iba1) activation.
BPN-15606 In Vivo Study in Ts65Dn Mice[5]
-
Animal Model: Ts65Dn mice, a model for Down syndrome that exhibits features of Alzheimer's disease pathology, were used.
-
Treatment: Mice were treated with BPN-15606 via oral gavage at a dose of 10 mg/kg/weekday for 4 months, starting at 3 months of age.
-
Biochemical and Histological Analysis: Following treatment, brain tissues (cortex and hippocampus) were collected. Levels of Aβ40 and Aβ42 were measured by ELISA. Western blotting was used to assess levels of full-length APP, its C-terminal fragments, synaptic proteins, and tau phosphorylation. Immunohistochemistry was used to evaluate astrogliosis and microgliosis.
Summary and Conclusion
The available preclinical data suggests that this compound, EVP-0015962, and BPN-15606 are all effective in modulating γ-secretase activity and reducing Aβ pathology in animal models of Alzheimer's disease.
-
This compound has demonstrated a broad spectrum of neuroprotective effects, including a significant reduction in amyloid plaque burden, attenuation of associated microglial inflammation, and a decrease in tau hyperphosphorylation.
-
EVP-0015962 shows high potency in reducing Aβ42 levels in vitro and has been shown to reduce amyloid deposition and neuroinflammation in vivo, leading to improved cognitive function in a mouse model.
-
BPN-15606 also potently lowers Aβ42 and Aβ40 levels and has been shown to reduce not only amyloid pathology and neuroinflammation but also to normalize tau phosphorylation in a mouse model of Down syndrome with AD-like pathology.
A direct comparison of the potency and efficacy of these compounds is challenging due to the lack of head-to-head studies. However, based on the reported IC50 values for Aβ42 reduction, BPN-15606 (7 nM) and EVP-0015962 (67 nM) appear to be more potent than this compound (3.6 µM) in vitro. It is important to note that in vitro potency does not always translate directly to in vivo efficacy, which is influenced by pharmacokinetic and pharmacodynamic properties.
Another investigational drug, JNJ-42847922 (Seltorexant) , is being studied in Alzheimer's disease. However, its mechanism of action is different, as it is a selective orexin-2 receptor antagonist aimed at treating agitation and sleep disturbances associated with the disease, rather than directly targeting amyloid or tau pathology.
References
- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of γ-secretase by EVP-0015962 reduces amyloid deposition and behavioral deficits in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of γ-secretase by EVP-0015962 reduces amyloid deposition and behavioral deficits in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Receptor Antagonists for the Prevention and Treatment of Alzheimer’s Disease and Associated Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amyloid-β-independent regulators of tau pathology in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
CHF5022: A Modulatory Approach to Targeting Gamma-Secretase in Alzheimer's Disease
A new generation of gamma-secretase modulators, exemplified by CHF5022, offers a nuanced strategy for targeting the enzymatic production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Unlike traditional gamma-secretase inhibitors (GSIs) that broadly block enzyme activity, this compound fine-tunes the cleavage of the amyloid precursor protein (APP) to selectively reduce the generation of the more aggregation-prone Aβ42 peptide. This modulatory approach is designed to spare the processing of other critical substrates, most notably Notch, thereby potentially avoiding the mechanism-based toxicities that have hampered the clinical development of pan-inhibitory GSIs.
Gamma-secretase is a multi-subunit protease complex responsible for the final cleavage of APP, a process that can generate Aβ peptides of varying lengths. While the production of Aβ is a normal physiological process, an imbalance favoring the longer, more hydrophobic Aβ42 isoform is believed to initiate a cascade of events leading to synaptic dysfunction and neuronal cell death in Alzheimer's disease.
This compound, also known as CHF5074, distinguishes itself from classical GSIs like Semagacestat and Avagacestat by its mechanism of action. Instead of inhibiting the overall catalytic activity of gamma-secretase, this compound allosterically modulates the enzyme to shift its cleavage preference, resulting in the production of shorter, less amyloidogenic Aβ species, such as Aβ38, at the expense of Aβ42. This targeted action on APP processing, while preserving the essential signaling of the Notch receptor, represents a significant conceptual advance in the quest for safer and more effective Alzheimer's therapeutics.
Comparative Performance: this compound vs. Gamma-Secretase Inhibitors
The therapeutic rationale for targeting gamma-secretase has led to the development of both inhibitors and modulators. The key distinction lies in their impact on the enzyme's function and substrate selectivity.
| Compound | Type | Target | Aβ42 Inhibition (IC50) | Aβ40 Inhibition (IC50) | Notch Inhibition (IC50) | Selectivity (Notch/Aβ42) |
| This compound (CHF5074) | Modulator (GSM) | γ-Secretase | 3.6 µM [1] | 18.4 µM [1] | No inhibition at 5 µM; no change in Notch-responsive gene expression at 100 µM [1][2] | High (Notch-sparing) |
| Semagacestat | Inhibitor (GSI) | γ-Secretase | ~10.9 nM | ~12.1 nM | ~14.1 nM | ~1.3 |
| Avagacestat | Inhibitor (GSI) | γ-Secretase | ~0.27 nM | ~0.30 nM | ~52 nM | ~193 |
| Nirogacestat | Inhibitor (GSI) | γ-Secretase | Data not primarily focused on Aβ | Data not primarily focused on Aβ | Potent Notch inhibitor | N/A for Aβ |
This compound demonstrates a preferential, though less potent in absolute terms, reduction of Aβ42 over Aβ40. Crucially, it shows a remarkable lack of interference with Notch signaling at effective concentrations. In contrast, Semagacestat , a pan-inhibitor, shows nearly equal potency against Aβ and Notch, a characteristic linked to the adverse events observed in clinical trials. Avagacestat was developed as a "Notch-sparing" GSI, exhibiting significantly greater selectivity for APP processing over Notch compared to Semagacestat. However, its development was also discontinued. Nirogacestat is a potent GSI that has found a clinical application in oncology by targeting Notch-driven cancers and is not primarily evaluated for its Aβ-lowering effects.
Signaling Pathways and Experimental Evaluation
To understand the comparative pharmacology of these compounds, it is essential to visualize the key biological pathways and the experimental workflows used for their characterization.
Figure 1: Gamma-Secretase Signaling Pathways. This diagram illustrates the dual role of gamma-secretase in cleaving both APP to produce Aβ peptides and the Notch receptor to release the Notch Intracellular Domain (NICD) for signaling. GSIs inhibit both pathways, while GSMs like this compound selectively modulate APP processing.
References
Independent Validation of CHF5022's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of CHF5022's performance with alternative therapeutic agents, supported by experimental data. It is designed for researchers, scientists, and drug development professionals interested in novel treatments for Alzheimer's disease. The information is presented in clearly structured tables, with detailed experimental protocols and visualizations of key biological pathways and workflows.
Overview of this compound and its Mechanism of Action
This compound is a flurbiprofen derivative that has been investigated as a potential therapeutic agent for Alzheimer's disease. Its primary mechanism of action is the modulation of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. Specifically, this compound acts as a γ-secretase modulator (GSM), selectively reducing the production of the neurotoxic Aβ42 peptide while not significantly affecting the production of the shorter Aβ40 form[1]. This selective action is considered a potential advantage over non-selective γ-secretase inhibitors (GSIs), which can interfere with the processing of other important proteins like Notch, leading to adverse side effects[2][3].
In addition to its effects on Aβ production, this compound and its close analog, CHF5074, have been shown to modulate microglial activation, a key component of the neuroinflammatory response in Alzheimer's disease[4][5][6]. Evidence suggests that these compounds can promote a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype[6].
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and its comparators.
Table 1: In Vitro Aβ42 Inhibition
| Compound | Target | Assay System | IC50 for Aβ42 Inhibition (µM) | Reference |
| This compound | γ-Secretase | Human neuroglioma (H4) cells expressing APPsw | 92 | [1] |
| CHF5074 | γ-Secretase | Human neuroglioma (H4) cells expressing APPsw | 40 | [1] |
| R-Flurbiprofen | γ-Secretase | Human neuroglioma (H4) cells expressing APPsw | 268 | [1] |
| CHF5074 | γ-Secretase | Human neuroglioma (H4swe) cells | 3.6 | [7][8] |
Table 2: In Vivo Effects on Brain Amyloid-Beta in Animal Models
| Compound | Animal Model | Treatment | % Reduction in Brain Aβ42 | Reference |
| This compound | Tg2576 mice (APPsw) | 375 ppm in diet for 4 weeks | Tendency to decrease (not statistically significant) | [1] |
| CHF5074 | Tg2576 mice (APPsw) | 375 ppm in diet for 17 weeks | 43.5 | [8] |
| CHF5074 | hAPP(SL) mice | 375 ppm in diet for 6 months | Plaque area reduced by 41.5% in hippocampus and 32.1% in cortex | [9][10] |
| GLY-230 | APPswe transgenic mice | 7.5 mg/kg, twice daily for 14 days | 50 | [11] |
Table 3: Clinical Trial Outcomes of Gamma-Secretase Modulators and Inhibitors
| Compound | Class | Phase | Key Findings on Aβ Levels | Reference |
| CHF5074 | GSM | Phase 2 (MCI patients) | No significant change in CSF Aβ42 | [4] |
| E2012 | GSM | Phase 1 | ~50% reduction in plasma Aβ42 | [2][12] |
| Semagacestat | GSI | Phase 3 | Dose-dependent reduction in plasma Aβ, but no significant change in CSF Aβ. Worsened cognition. | [13][14][15][16] |
| Avagacestat | GSI | Phase 2 | Dose-dependent reduction in CSF Aβ isoforms. Poorly tolerated at higher doses with cognitive worsening. | [17][18][19][20][21] |
Table 4: Effects on Microglial Activation Markers
| Compound | Study Population/Model | Marker | Effect | Reference |
| CHF5074 | Mild Cognitive Impairment Patients | CSF sCD40L, CSF TNF-α | Dose-dependent decrease | [4][5] |
| CHF5074 | Tg2576 mice | Plaque-associated microglia | Reduced in cortex and hippocampus | [9] |
| CHF5074 | Young Tg2576 mice | M2 microglial markers | Promoted expression | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Aβ42 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on Aβ42 production in a cell-based assay.
Methodology:
-
Cell Culture: Human neuroglioma cells (H4) stably transfected with the Swedish mutation of human amyloid precursor protein (APPsw) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, CHF5074, R-Flurbiprofen) or vehicle control for a specified period (e.g., 24 hours).
-
Sample Collection: The conditioned media from the treated cells is collected.
-
Aβ42 Quantification: The concentration of Aβ42 in the conditioned media is measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of Aβ42 inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Assessment of Brain Aβ Levels in Transgenic Mice
Objective: To evaluate the effect of a test compound on the levels of Aβ in the brains of a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Transgenic mice overexpressing a human APP mutation (e.g., Tg2576 with APPsw) are used.
-
Compound Administration: The test compound is administered to the mice, typically mixed in their diet (e.g., 375 ppm) or via oral gavage, for a specified duration. A control group receives a standard diet or vehicle.
-
Brain Tissue Collection: At the end of the treatment period, the mice are euthanized, and their brains are harvested.
-
Brain Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors.
-
Aβ Extraction: Aβ peptides are extracted from the brain homogenate, often using a multi-step process to isolate different fractions (e.g., soluble, insoluble).
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the brain extracts are quantified using ELISA.
-
Data Analysis: The Aβ levels in the treated group are compared to those in the control group to determine the percentage of reduction.
Assessment of Microglial Activation
Objective: To determine the effect of a compound on the activation state of microglia.
Methodology:
-
Immunohistochemistry (IHC) for Microglial Markers:
-
Brain sections from treated and control animals are stained with antibodies against specific microglial markers. Common markers include Iba1 (pan-microglia), CD68 (phagocytic microglia), and markers for M1 (e.g., iNOS, CD16/32) or M2 (e.g., Arginase-1, CD206) phenotypes.
-
The stained sections are imaged using microscopy.
-
Image analysis software is used to quantify the number of activated microglia, their morphology (e.g., ramified vs. amoeboid), and the intensity of marker expression.
-
-
Flow Cytometry:
-
Microglia are isolated from brain tissue through enzymatic digestion and density gradient centrifugation.
-
The isolated cells are stained with fluorescently labeled antibodies against cell surface markers that distinguish microglia from other brain cells and identify their activation state.
-
A flow cytometer is used to analyze the stained cells and quantify the percentage of microglia expressing different activation markers.
-
-
Measurement of Inflammatory Biomarkers:
-
Cerebrospinal fluid (CSF) or brain homogenates are collected.
-
The levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines and other inflammatory markers (e.g., sCD40L) are measured using ELISA or multiplex assays.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows.
Caption: γ-Secretase processing of APP and the effect of modulators and inhibitors.
Caption: Experimental workflow for Aβ42 quantification by ELISA.
Caption: Workflow for analyzing microglial activation.
References
- 1. In vitro and in vivo profiling of this compound and CHF5074 Two beta-amyloid1-42 lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Reduction of Abeta42 in brains of transgenic APPswe mice by 2-3-chlorophenylaminophenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semagacestat - Wikipedia [en.wikipedia.org]
- 16. alzforum.org [alzforum.org]
- 17. Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Avagacestat Passes Phase 2 Test in Alzheimer's [medscape.com]
- 21. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CHF5022
This document provides crucial safety and logistical information for the proper handling and disposal of CHF5022, a compound used by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and minimize environmental impact, fostering a culture of safety and responsibility.
Immediate Safety and Handling Precautions
When handling this compound, it is imperative to adhere to the following safety protocols to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate personal protective equipment.[1] The selection of PPE should be based on the potential for exposure in a given situation.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1] | Protects against splashes and dust. |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique.[1] | Prevents skin contact. |
| Body Protection | Choose body protection according to the amount and concentration of the substance at the workplace.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use an approved/certified respirator or equivalent if dust is formed or ventilation is inadequate. | Prevents inhalation of dust particles. |
In Case of Exposure or Spill:
In the event of accidental exposure or a spill, immediate action is necessary to mitigate any potential harm.
-
Spills: For small spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1] For large spills, also avoid dust formation and shovel the material into a suitable container for disposal according to local regulations.[1] Do not allow the product to enter drains.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water and consult a physician.[1]
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Step-by-Step Disposal Plan for this compound
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal facility. Chemical degradation in the laboratory is not recommended without specific, validated protocols.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable labware, such as pipette tips, tubes, and flasks, that has come into contact with this compound should be considered hazardous waste. Collect these items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated personal protective equipment should be disposed of as hazardous waste in accordance with institutional guidelines.
-
Empty Containers: The original containers of this compound, even if empty, should be treated as hazardous waste and disposed of in the designated chemical waste container.
-
Solutions: Any solutions containing this compound should be collected in a compatible, labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.
-
Storage: Store waste containers in a designated and secure satellite accumulation area.[2] Containers must be kept closed except when adding waste.[2]
-
Compatibility: Ensure that the waste container material is compatible with this compound.
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety department to arrange for a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The collected hazardous waste will be transported and disposed of by a licensed hazardous waste management company, likely through high-temperature incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste streams.
References
Essential Safety and Handling Protocols for CHF5022
Researchers, scientists, and drug development professionals handling CHF5022 must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes | Safety glasses with side-shields | Conforming to EN166 or NIOSH approved[1] |
| Hands | Chemical-resistant gloves | Inspect prior to use[1] |
| Body | Laboratory coat or appropriate protective clothing | Selection based on the amount and concentration of the substance at the workplace[1] |
| Respiratory | Use in a well-ventilated area. An approved/certified respirator may be required where dust formation is possible or if ventilation is inadequate. | NIOSH (US) or EN 166 (EU) approved[1] |
Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of this compound.
Handling:
-
Avoid contact with skin and eyes[1].
-
Prevent the formation of dust and aerosols[1].
-
Work in a well-ventilated area. Appropriate exhaust ventilation should be used in places where dust is formed[1].
-
Wash hands thoroughly after handling and before any breaks.
-
Employ proper glove removal techniques, avoiding contact with the glove's outer surface, to prevent skin contact with the product[1].
Storage:
-
Keep the container tightly closed[1].
-
Store in a dry and well-ventilated place[1].
-
Store locked up[2].
Accidental Release and Disposal Measures
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the substance and protect personnel.
Spill Response:
-
Small Spills: Without creating dust, sweep up the material and place it in a suitable, closed container for disposal according to local regulations[1].
-
Large Spills: Shovel the material into suitable containers for disposal, avoiding dust creation. Do not allow the product to enter drains[1].
-
Ensure adequate ventilation during cleanup[1].
-
Personnel involved in the cleanup must wear appropriate personal protective equipment[1].
Disposal:
-
Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices[1].
-
Dispose of the product and its container at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations[2].
First Aid Procedures
In case of exposure, follow these first aid measures and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[1].
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician[1].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person[1].
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step logical workflow for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
